2,4-Dimethylsulfolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylthiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5-3-6(2)9(7,8)4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFQMDFSDQFAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(S(=O)(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870828 | |
| Record name | 2,4-Dimethylthiolane 1,1-dioxide | |
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Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Merck Index] Deep brownish-yellow liquid; [Aldrich MSDS] | |
| Record name | 2,4-Dimethylsulfolane | |
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CAS No. |
1003-78-7 | |
| Record name | 2,4-Dimethylsulfolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dimethylsulfolane | |
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| Record name | 2,4-Dimethylsulfolane | |
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| Record name | 2,4-Dimethylthiolane 1,1-dioxide | |
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| Record name | Tetrahydro-2,4-dimethylthiophene 1,1-dioxide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.469 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLSULFOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/730490CA09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dimethylsulfolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2,4-dimethylsulfolane. It includes detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the lab.
Primary Synthesis Pathway: Catalytic Hydrogenation of 2,4-Dimethyl-3-sulfolene
The most common and direct method for synthesizing this compound is a two-step process. The first step involves the formation of the precursor, 2,4-dimethyl-3-sulfolene, through a cheletropic reaction. This intermediate is then hydrogenated to yield the final product.
Step 1: Synthesis of 2,4-Dimethyl-3-sulfolene
This step involves the [4+1] cycloaddition of 2,3-dimethyl-1,3-butadiene and sulfur dioxide.
Reaction Mechanism:
The formation of 2,4-dimethyl-3-sulfolene proceeds via a concerted pericyclic reaction known as a cheletropic reaction. In this reaction, the sulfur dioxide molecule adds to the 1,4-positions of the conjugated diene system of 2,3-dimethyl-1,3-butadiene, forming a five-membered ring in a single step.
Experimental Protocol:
Table 1: Experimental Parameters for the Synthesis of 2,4-Dimethyl-3-sulfolene (Adapted from similar reactions)
| Parameter | Value | Reference |
| Reactants | ||
| 2,3-Dimethyl-1,3-butadiene | 1.0 mol | [2] |
| Sulfur Dioxide (liquefied) | 1.2 mol (excess) | [1] |
| Polymerization Inhibitor (e.g., hydroquinone) | 0.1 g | [1] |
| Solvent | ||
| Xylene (optional, for higher boiling points) | 100 mL | [3][4] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 130 °C | [1] |
| Pressure | Autoclave/Sealed vessel required | [1] |
| Reaction Time | 30 minutes (at 130 °C) to several days (at RT) | [1] |
| Work-up and Purification | ||
| 1. Cooling | Cool reaction vessel in an ice bath. | [2] |
| 2. Crystallization | The product often crystallizes upon cooling. | [2] |
| 3. Filtration | Collect crystals via vacuum filtration. | [2] |
| 4. Recrystallization | Recrystallize from a suitable solvent like ethanol. | [2] |
Step 2: Catalytic Hydrogenation to this compound
The double bond in the 2,4-dimethyl-3-sulfolene ring is reduced using a catalyst, typically Raney Nickel, under a hydrogen atmosphere.
Reaction Mechanism:
The catalytic hydrogenation is a heterogeneous catalytic process. The hydrogen gas and the 2,4-dimethyl-3-sulfolene adsorb onto the surface of the metal catalyst. The H-H bond of the hydrogen molecule is weakened, and the hydrogen atoms are added across the double bond of the sulfolene ring, resulting in the saturated sulfolane. The addition of hydrogen typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond.
Stereochemistry:
The hydrogenation of 2,4-dimethyl-3-sulfolene leads to the formation of two new stereocenters at the C2 and C4 positions. This results in the potential for cis and trans diastereomers. In the cis isomer, the two methyl groups are on the same side of the sulfolane ring, while in the trans isomer, they are on opposite sides.[5] The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions, though specific methods for achieving high diastereoselectivity for this particular molecule are not extensively detailed in the public literature.[5]
Experimental Protocol:
A detailed procedure for the preparation of a highly active Raney Nickel catalyst (W-6) is available and can be applied to this hydrogenation.[4]
Table 2: Experimental Parameters for the Catalytic Hydrogenation of 2,4-Dimethyl-3-sulfolene
| Parameter | Value | Reference |
| Reactants | ||
| 2,4-Dimethyl-3-sulfolene | 1.0 mol | |
| Catalyst | ||
| Raney Nickel (W-6 preparation) | ~5% by weight of the sulfolene | [4] |
| Solvent | ||
| Ethanol (absolute) | Sufficient to dissolve the sulfolene | [6] |
| Reaction Conditions | ||
| Hydrogen Pressure | 15 to 45 p.s.i. | [6] |
| Temperature | Room temperature (25-30 °C) | [6] |
| Reaction Time | Until hydrogen uptake ceases | |
| Work-up and Purification | ||
| 1. Catalyst Removal | Filter the reaction mixture through Celite. | |
| 2. Solvent Removal | Remove the solvent under reduced pressure. | |
| 3. Distillation | Purify the crude product by vacuum distillation. |
Alternative Synthesis Pathway: Alkylation of 3-Methylsulfolane
A less common route to a dimethylsulfolane involves the methylation of a pre-existing methylsulfolane ring.[5]
Reaction Mechanism:
This pathway likely proceeds through the deprotonation of the carbon adjacent to the sulfone group in 3-methylsulfolane by a strong base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to form the C-C bond, yielding this compound. The regioselectivity and stereoselectivity of this reaction would depend on the specific base and reaction conditions used.
Experimental Protocol:
Table 3: Proposed Experimental Parameters for the Alkylation of 3-Methylsulfolane
| Parameter | Value | Reference |
| Reactants | ||
| 3-Methylsulfolane | 1.0 mol | [5] |
| Base | ||
| Ethylmagnesium bromide (in a suitable ether solvent) | 1.1 mol | [5] |
| Methylating Agent | ||
| Dimethyl sulfate or Methyl iodide | 1.2 mol | [1][5] |
| Solvent | ||
| Anhydrous THF or Diethyl ether | Sufficient for the reaction | |
| Reaction Conditions | ||
| Temperature (Deprotonation) | -78 °C to 0 °C | |
| Temperature (Alkylation) | -78 °C to room temperature | |
| Reaction Time | Several hours, monitored by TLC or GC | |
| Work-up and Purification | ||
| 1. Quenching | Quench with a saturated aqueous solution of NH4Cl. | |
| 2. Extraction | Extract with an organic solvent (e.g., ethyl acetate). | |
| 3. Drying and Concentration | Dry the organic layer and remove the solvent. | |
| 4. Chromatography/Distillation | Purify by column chromatography or vacuum distillation. |
Physical and Chemical Properties
Table 4: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H12O2S | [7] |
| Molecular Weight | 148.23 g/mol | [7] |
| Appearance | Colorless to yellow liquid | [7] |
| Boiling Point | 280-281 °C (with some decomposition) | |
| Melting Point | -3 °C | [5] |
| Density | 1.136 g/mL at 25 °C | |
| Refractive Index (nD20) | 1.473 | |
| CAS Number | 1003-78-7 | [7] |
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions. Safety precautions should always be taken when handling the reagents and performing the reactions described herein.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylsulfolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dimethylsulfolane, a significant organosulfur compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound for their work.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C6H12O2S | [1][2][3] |
| Molecular Weight | 148.22 g/mol | [2][3][4] |
| Density | 1.136 g/mL at 25 °C (lit.) | [1][5][6] |
| Boiling Point | 281 °C (lit.) | [1][2][4][5][6] |
| Melting Point | -3 °C (lit.) | [1][2][4][5][6] |
| Refractive Index | n20/D 1.473 (lit.) | [1][4][5][6] |
| Flash Point | 294 °F (145.56 °C) | [2][4][6] |
| Solubility | Limited miscibility with water. Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins.[3] The methyl groups increase the lipophilicity of the molecule, potentially altering its solubility in different phases and its ability to dissolve less polar reactants.[5] | [3][5] |
| Appearance | Colorless to yellow liquid. | [3][5][7] |
Experimental Protocols
Determination of Density
The density of liquid this compound can be accurately determined using a pycnometer.
-
Preparation : The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).
-
Calibration : The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature (e.g., 25 °C), and its mass is weighed again (m2). The volume of the pycnometer (V) can be calculated using the formula V = (m2 - m1) / ρ_water.
-
Measurement : The pycnometer is emptied, dried, and filled with this compound at the same temperature. Its mass is then weighed (m3).
-
Calculation : The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = (m3 - m1) / V.
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus.
-
Apparatus Setup : A small quantity of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating : The flask is gently heated.
-
Observation : The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.
Determination of Melting Point
For a substance like this compound, which has a melting point below room temperature, a cryostat or a low-temperature bath is required.
-
Sample Preparation : A small sample of solidified this compound is placed in a capillary tube.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus equipped with a cooling system.
-
Cooling and Observation : The sample is cooled until it solidifies completely. The temperature is then slowly raised.
-
Measurement : The temperature range from which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting range.
Synthesis Workflow
The most common method for the preparation of this compound is through the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[3][5] This process involves the addition of hydrogen across the double bond of the sulfolene ring to yield the saturated sulfolane.[5]
Caption: Synthesis of this compound via catalytic hydrogenation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound [drugfuture.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 6. This compound | 1003-78-7 [chemicalbook.com]
- 7. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Dimethylsulfolane
This technical guide provides an in-depth overview of 2,4-Dimethylsulfolane, including its chemical identity, physicochemical properties, synthesis, and key applications. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is an organosulfur compound belonging to the sulfolane family.[1] It is a derivative of sulfolane, a five-membered ring containing a sulfonyl functional group, with two methyl groups substituted at the 2 and 4 positions of the carbon ring.[1]
-
Synonyms: Tetrahydro-2,4-dimethylthiophene 1,1-dioxide, 2,4-dimethylthiacyclopentane 1,1-dioxide, 2,4-dimethyltetramethylene sulfone[4][5]
The presence of the methyl groups results in two stereocenters, leading to the existence of cis and trans diastereomers, where the methyl groups are on the same or opposite sides of the sulfolane ring, respectively.[1]
Physicochemical and Spectroscopic Properties
This compound is a polar aprotic solvent with high polarity and thermal stability, making it an effective solvent for a wide range of polar and ionic compounds.[1] Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 148.23 g/mol | [1][2][3][7] |
| Physical Description | Colorless to yellow liquid | [1][4][7] |
| Melting Point | -3 °C | [1][2][5] |
| Boiling Point | 281 °C (with some decomposition) | [1][2][4][5] |
| Density | 1.136 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n²⁰/D) | 1.473 | [1][4][5] |
| Flash Point | 294 °F (145.6 °C) | [2] |
| Water Solubility | Limited miscibility | [4] |
| Solubility | Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, paraffins. |[4] |
Table 2: Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area | 42.5 Ų | [3][7] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| XLogP3 | 1.0 | [6] |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Key Information and Data Source |
|---|---|
| ¹H and ¹³C NMR | ¹³C NMR is expected to show distinct signals for the methyl carbons, methine carbons (C2, C4), and methylene carbons. Carbons adjacent to the sulfonyl group are significantly deshielded.[1] Experimental spectra are available in databases such as PubChem.[7] |
| Infrared (IR) | The spectrum shows characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group. C-H stretching vibrations are typically found in the 3000-2850 cm⁻¹ region.[1] Experimental spectra are available from sources like Wiley-VCH GmbH and Sigma-Aldrich.[7] |
| Mass Spectrometry (GC-MS) | Mass spectrometry data is available through the NIST Mass Spectrometry Data Center.[7] |
| Raman Spectroscopy | Experimental Raman spectra are available in spectral databases.[7] |
Experimental Protocols & Synthesis
3.1. Synthesis via Catalytic Hydrogenation
The most common method for preparing this compound is through the catalytic hydrogenation of its unsaturated precursor, 2,4-dimethyl-3-sulfolene.[1][4] This reaction involves the addition of hydrogen across the double bond of the sulfolene ring.
Experimental Protocol: Catalytic Hydrogenation of 2,4-Dimethyl-3-sulfolene While a detailed, contemporary experimental protocol is not readily available in the provided search results, the synthesis is referenced in a 1948 patent (US 2451298).[4] The general procedure would involve the following steps:
-
Reactant Preparation: A solution of 2,4-dimethyl-3-sulfolene is prepared in a suitable solvent (e.g., an alcohol or hydrocarbon) and placed in a high-pressure reactor.
-
Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas (H₂). The reaction mixture is agitated (stirred or shaken) at a specific temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation to yield the final product.[5]
Caption: Synthesis workflow for this compound via catalytic hydrogenation.
Applications in Research and Industry
This compound's unique properties make it valuable in several industrial and research applications.
4.1. Industrial Solvent in Gas Sweetening
Derivatives of sulfolane are key components in processes for removing acidic gases like H₂S and CO₂ from natural gas streams, a process known as "gas sweetening".[1] One such application is the Sulfinol process, which uses a mixture of a chemical solvent (an amine) and a physical solvent (a sulfolane like this compound) to efficiently purify gas streams.[1]
Caption: Simplified workflow of the Sulfinol process for natural gas sweetening.
4.2. High-Voltage Battery Electrolytes
Sulfones are noted for their high oxidative stability, a critical property for electrolytes in high-energy-density lithium-ion batteries.[1] While the parent compound sulfolane has a high melting point (28.6 °C), this compound has a much lower melting point of -3 °C.[1] This makes it a promising candidate for creating liquid electrolytes that can function over a wider temperature range, especially for next-generation batteries.[1]
4.3. Other Applications
-
Extraction Solvent: It is used in liquid-liquid and vapor-liquid extraction processes.[4][7]
-
Chemical Intermediate: It serves as a raw material in organic synthesis for creating diverse chemical compounds.[8]
-
Gas Chromatography: It is utilized as a stationary liquid in gas chromatography for the separation of complex mixtures like hydrocarbon isomers.[8]
Safety and Toxicology
This compound is classified as toxic if swallowed.[3][7] Studies in mice have shown that it can cause somnolence and convulsions at lethal doses.[7] While specific toxicology studies on this compound are limited, research on the parent compound, sulfolane, has been conducted by the National Toxicology Program (NTP) to investigate effects on the immune system, development, and reproduction.[9][10] Users should handle this chemical with appropriate safety protocols, including wearing personal protective equipment, and consult the Safety Data Sheet (SDS) before use.[7]
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. This compound [drugfuture.com]
- 5. This compound | 1003-78-7 [chemicalbook.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dec.alaska.gov [dec.alaska.gov]
Spectroscopic Profile of 2,4-Dimethylsulfolane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethylsulfolane (CAS No. 1003-78-7), a high-polarity aprotic solvent. The document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a centralized resource for its structural characterization.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
| Signal Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Methyl (CH₃) | ~1.2 - 1.5 | Doublet |
| Methylene (CH₂) | ~1.8 - 2.5 | Multiplet |
| Methine (CH) | ~2.8 - 3.5 | Multiplet |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Signal Assignment | Expected Chemical Shift (ppm) |
| Methyl (CH₃) | ~15 - 25 |
| Methylene (CH₂) | ~30 - 40 |
| Methine (CH) | ~50 - 60 |
| Carbon adjacent to SO₂ | ~60 - 70 |
Note: Specific chemical shifts and coupling constants can be influenced by the solvent and experimental conditions. The data presented are typical expected ranges.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is characterized by strong absorption bands related to the sulfonyl group and the aliphatic hydrocarbon structure.[1]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850 - 3000 | C-H Stretching | Methyl (CH₃) and Methylene (CH₂) |
| 1470 - 1370 | C-H Bending | Methyl (CH₃) and Methylene (CH₂) |
| 1300 - 1350 | Asymmetric S=O Stretching | Sulfone (SO₂) |
| 1120 - 1160 | Symmetric S=O Stretching | Sulfone (SO₂) |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and determining the fragmentation pattern of this compound.[1] The compound has a molecular weight of 148.23 g/mol .[1][2]
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular Ion) |
| 84 | [M - SO₂]⁺ |
| 69 | [C₅H₉]⁺ |
| 56 | [C₄H₈]⁺ |
| 42 | [C₃H₆]⁺ (Top Peak)[2] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and higher for ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.
-
Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[1]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column is typically suitable for separation.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
-
Data Analysis: The resulting chromatogram shows the retention time of this compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify the molecular ion and fragmentation pattern, which can be compared to a reference library such as the NIST Mass Spectral Library.[2]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Solubility of 2,4-Dimethylsulfolane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,4-Dimethylsulfolane
This compound is a cyclic sulfone that belongs to the family of organosulfur compounds. It is a derivative of sulfolane, distinguished by the presence of two methyl groups on its carbon ring. As a polar aprotic solvent, it shares many of the desirable properties of sulfolane, such as high thermal and chemical stability. The sulfonyl group imparts a strong dipole moment, making it an effective solvent for a variety of organic and inorganic compounds. The methyl groups, however, are expected to modify its physical properties, including its solubility profile, by increasing its lipophilicity.
Solubility of this compound: A Qualitative Assessment
Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, by examining the well-established solubility of its parent compound, sulfolane, and considering the structural contribution of the two methyl groups, a qualitative solubility profile for this compound can be inferred.
Sulfolane is known to be miscible with a variety of polar organic solvents and aromatic hydrocarbons, while exhibiting low solubility in non-polar aliphatic hydrocarbons. The introduction of two methyl groups in this compound is expected to increase its non-polar character. This structural modification will likely lead to a decrease in its miscibility with highly polar solvents and an increase in its solubility in less polar and non-polar organic solvents compared to sulfolane.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility of Sulfolane | Inferred Qualitative Solubility of this compound |
| Methanol | Polar Protic | Miscible | Likely Miscible to Highly Soluble |
| Ethanol | Polar Protic | Miscible | Likely Miscible to Highly Soluble |
| Acetone | Polar Aprotic | Miscible | Likely Miscible |
| Toluene | Aromatic | Miscible | Likely Miscible |
| n-Hexane | Non-polar | Very Low (0.3 wt%) | Low to Moderately Soluble |
Experimental Protocols for Solubility Determination
The following sections detail generalized experimental methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents. These protocols are based on established techniques for solid-liquid equilibrium determination.
Isothermal Equilibrium (Shake-Flask) Method
This gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.
3.1.1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled water bath or incubator
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Oven for drying
3.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled water bath set to the desired temperature. Agitate the mixtures using a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute remains constant. A typical equilibration time can range from 24 to 72 hours.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid drawing any undissolved solid, a syringe fitted with a chemically resistant filter can be used.
-
Gravimetric Analysis:
-
Weigh a clean, dry evaporating dish.
-
Transfer the withdrawn saturated solution to the pre-weighed dish and record the total weight.
-
Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it.
-
-
Calculation of Solubility: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent):
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility = (Mass of dissolved this compound / Mass of solvent) * 100
-
-
Analytical Methods for Concentration Determination
Instead of gravimetric analysis, the concentration of this compound in the saturated solution can be determined using various analytical techniques. This approach is particularly useful for lower solubilities or when a more rapid analysis is desired.
3.2.1. Procedure
-
Follow steps 1-5 of the Isothermal Equilibrium Method.
-
Sample Dilution: Accurately dilute the withdrawn saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analysis: Analyze the diluted solution using a calibrated analytical instrument. Suitable techniques may include:
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly if this compound can be derivatized to contain a chromophore for UV detection or if a suitable detector like a refractive index detector is available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a highly accurate method for determining concentration by integrating the signal of a specific proton of this compound against a known concentration of an internal standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Isothermal Equilibrium (Shake-Flask) Method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains a gap in the current scientific literature, this guide provides a foundational understanding of its expected solubility behavior based on the properties of sulfolane. The increased lipophilicity due to the dimethyl substitution is a key factor to consider when selecting appropriate solvents for applications involving this compound. The detailed experimental protocols and the visualized workflow presented herein offer a practical framework for researchers to accurately determine the solubility of this compound in various organic media, thereby facilitating its effective use in research, development, and industrial processes.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dimethylsulfolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,4-Dimethylsulfolane. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its parent compound, sulfolane, as a primary reference. The presence of two methyl groups on the sulfolane ring may influence the thermal properties, and this is noted throughout the document.
Core Concepts of Thermal Stability
This compound, a substituted sulfolane, is recognized for its high polarity and thermal stability, making it a valuable solvent in various industrial and research applications. However, like all organic compounds, it undergoes decomposition at elevated temperatures. Understanding the onset of this decomposition, the products formed, and the factors influencing its stability is critical for safe handling, process optimization, and ensuring product purity.
Key Considerations:
-
Decomposition Onset: The temperature at which the molecule begins to break down.
-
Decomposition Products: The chemical species formed during thermal degradation.
-
Influencing Factors: The presence of oxygen, water, and other impurities can significantly impact thermal stability.
Quantitative Thermal Analysis Data
The following tables summarize key thermal properties of sulfolane, which are expected to be comparable to this compound.
Table 1: Physical and Thermal Properties of Sulfolane (Analogue to this compound)
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [1][2] |
| Molecular Weight | 148.22 g/mol | [1][2] |
| Boiling Point | 281 °C (at 760 mmHg) | [3][4] |
| Melting Point | -3 °C | [3][4] |
| Decomposition Onset Temperature | > 220 °C | [5][6] |
Table 2: Factors Influencing the Thermal Decomposition of Sulfolane
| Factor | Effect | Observations | Source(s) |
| Temperature | Increased temperature accelerates decomposition. | The rate of decomposition increases sharply above 220 °C. | [6] |
| Oxygen (Air) | The presence of oxygen accelerates decomposition. | More sulfur dioxide is released in the presence of air. | [6] |
| Water | The presence of water can accelerate decomposition, even at lower temperatures. | Increased formation of black sediment observed at 95 °C in the presence of water. | [7] |
Table 3: Primary Thermal Decomposition Products of Sulfolane
| Decomposition Product | Chemical Formula | Notes | Source(s) |
| Sulfur Dioxide | SO₂ | A primary gaseous decomposition product. | [5][6] |
| Polymeric Material | Not specified | A light-black polymer, potentially a mixture of polybutadiene and ferrous oxide in industrial settings. | [6] |
Experimental Protocols for Thermal Analysis
Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal stability of this compound. The following are generalized protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose by measuring its mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air to assess oxidative stability).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass percent versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This can be used to determine melting point, boiling point, and the enthalpy of decomposition.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under a purge of inert gas (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured and plotted against temperature.
-
Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition) are observed as peaks in the DSC thermogram.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.
Methodology:
-
A small amount of the this compound sample is introduced into a pyrolysis unit connected to a GC-MS system.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium).
-
The resulting pyrolysis products (pyrolysate) are swept into the gas chromatograph.
-
The components of the pyrolysate are separated based on their boiling points and interaction with the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison with mass spectral libraries.
Visualizations of Pathways and Workflows
The following diagrams illustrate the conceptual decomposition pathway of this compound and a typical experimental workflow for its thermal analysis.
Caption: Conceptual thermal decomposition pathway of this compound.
Caption: A typical experimental workflow for the thermal analysis of this compound.
Synthesis and Purification
The most common method for preparing this compound is through the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[3]
Caption: Synthesis of this compound via catalytic hydrogenation.
Crude sulfolane products may contain impurities that can decompose and release sulfur dioxide. A purification technique involves heating the crude product to between 150°C and 220°C to accelerate the decomposition of these unstable impurities, followed by distillation to remove the decomposition products and other volatiles.[3]
Conclusion
References
- 1. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 4. This compound | 1003-78-7 [chemicalbook.com]
- 5. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]
- 6. Factors Affecting Decomposition of Sulfolane Solvent in Aromatic Extraction Units and Countermeasures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. mdpi.com [mdpi.com]
Potential applications of 2,4-Dimethylsulfolane in organic chemistry
An In-depth Technical Guide to 2,4-Dimethylsulfolane in Organic Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is paramount to the success of a chemical synthesis. This compound, a member of the sulfolane family of organosulfur compounds, presents unique properties as a polar aprotic solvent. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications in modern organic chemistry, with a focus on its utility in facilitating reactions and its role in industrial processes.
Physicochemical Properties of this compound
This compound is a colorless to yellow liquid that belongs to the class of polar aprotic solvents.[1] Its physical and chemical characteristics are largely dictated by the sulfonyl functional group, which imparts high polarity and thermal stability.[1] The presence of two methyl groups on the carbon ring distinguishes it from its parent compound, sulfolane, notably by lowering its melting point, which is advantageous for applications at lower temperatures.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1003-78-7 | [2] |
| Molecular Formula | C₆H₁₂O₂S | [2] |
| Molecular Weight | 148.22 g/mol | [2] |
| Melting Point | -3 °C | [1][3] |
| Boiling Point | 280-281 °C (with some decomposition) | [2][3] |
| Density | 1.136 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.473 | [1][2] |
| Polarity | Polar Aprotic | [1] |
| Solubility | Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins; limited miscibility with water. | [2] |
Synthesis of this compound
The most prevalent method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 2,4-dimethyl-3-sulfolene.[1][2] This process involves the saturation of the carbon-carbon double bond within the sulfolene ring.
Caption: Synthesis pathway of this compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
The following is a generalized experimental protocol for the synthesis of this compound.
-
Reactor Setup : A high-pressure hydrogenation reactor is charged with 2,4-dimethyl-3-sulfolene, the starting material.
-
Solvent and Catalyst : The product, this compound, can itself be used as the reaction solvent, which is advantageous as the starting material is a solid at room temperature.[1] A Raney nickel catalyst is then added to the mixture.[1]
-
Hydrogenation : The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas. The reaction mixture is heated and stirred to facilitate the hydrogenation process. Reaction progress is monitored by measuring hydrogen uptake.
-
Work-up : Upon completion, the reactor is cooled, and the excess hydrogen is vented. The reaction mixture is filtered to remove the catalyst.
-
Purification : The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.[3]
Core Applications in Organic Chemistry
Polar Aprotic Solvent
As a polar aprotic solvent, this compound is particularly well-suited for reactions involving strong bases and nucleophiles.[1] The high polarity, stemming from the sulfone group, allows it to dissolve a variety of polar and ionic compounds.[1] Unlike protic solvents (e.g., water, alcohols), it lacks acidic protons, which prevents the deactivation of basic or nucleophilic reagents.[1] The sulfone group's oxygen atoms effectively solvate cations, leaving the corresponding anion less solvated and therefore more reactive. This property can significantly enhance the rates of nucleophilic substitution reactions (Sₙ1 and Sₙ2).
Caption: Role of a polar aprotic solvent in enhancing nucleophilicity.
Extraction and Separation Processes
This compound is primarily utilized as a solvent in industrial liquid-liquid and vapor-liquid extraction processes.[2][4] Its selective solvency for certain classes of compounds is a key attribute. For instance, it is miscible with lower aromatic hydrocarbons but only partially miscible with paraffins and olefins, allowing for the effective separation of aromatics from hydrocarbon mixtures.[2] This property is crucial in petrochemical refining.
Furthermore, its parent compound, sulfolane, is a key component in the Sulfinol process, which removes acidic gases like H₂S and CO₂ from natural gas streams.[1][5] The unique properties of this compound suggest its potential utility in similar gas-treating applications, possibly in specialized solvent mixtures.
Potential and Emerging Applications
While its established role is in industrial separations, the properties of this compound suggest its potential in more specialized areas of organic synthesis, including drug development and polymer chemistry.
Pharmaceutical and Agrochemical Synthesis
In the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, the choice of solvent is critical for achieving high yields and selectivity.[1] Organosulfur compounds like Dimethyl sulfoxide (DMSO) are widely used in pharmaceutical synthesis.[1] While specific large-scale applications of this compound in this area are not widely documented, its characteristics as a stable, high-boiling polar aprotic solvent make it a viable alternative to solvents like DMSO, DMF, or NMP, especially in reactions requiring high temperatures.[6]
Representative Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
The following protocol outlines a general workflow for an SₙAr reaction, where this compound could serve as an effective solvent.
Caption: General workflow for an SₙAr reaction.
Polymer Chemistry
The synthesis of certain polymers, such as epoxy resins, can benefit from the use of polar aprotic solvents.[1] These solvents can enhance reaction rates and yields by effectively dissolving both organic monomers and ion-paired catalysts. While there is no direct literature demonstrating the specific use of this compound in epoxy resin synthesis, its properties align with the requirements for such reaction systems.[1]
Safety and Handling
This compound is classified as toxic if swallowed.[4] It is recommended to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile polar aprotic solvent with established applications in industrial extraction and separation processes. Its favorable physicochemical properties, including high polarity, thermal stability, and a low melting point compared to sulfolane, indicate significant potential for broader use in organic synthesis. For researchers and drug development professionals, this compound represents a valuable, albeit under-explored, alternative to more conventional polar aprotic solvents, particularly for reactions requiring high temperatures and involving strong nucleophiles or bases. Further investigation into its role in facilitating complex chemical transformations is warranted and could unlock new efficiencies in synthetic chemistry.
References
In-Depth Technical Guide to the Health and Safety of 2,4-Dimethylsulfolane
This technical guide provides a comprehensive overview of the health and safety data for 2,4-Dimethylsulfolane, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
This compound is a polar aprotic solvent.[1] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1003-78-7 | [2] |
| Molecular Formula | C6H12O2S | [2] |
| Molecular Weight | 148.23 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [2] |
| Melting Point | -3 °C | [3] |
| Boiling Point | 281 °C | [3] |
| Density | 1.136 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.473 | [3] |
| Solubility | Limited miscibility with water. Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins. |
Toxicological Data
The toxicological properties of this compound have not been fully investigated. However, available acute toxicity data indicates that it is toxic if swallowed.[2][4] It is classified as a neurotoxin, causing somnolence and convulsions in lethal-dose studies in mice.[1][2]
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 140 mg/kg | |
| LD50 | Rabbit | Oral | 115 mg/kg |
Hazard Identification and Safety Precautions
GHS Classification: Acute Toxicity, Oral (Category 3).[2]
Hazard Statements:
-
H301: Toxic if swallowed.[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
A common method for the synthesis of this compound is the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[1]
Materials:
-
2,4-dimethyl-3-sulfolene
-
Nickel catalyst
-
Isopropyl alcohol (solvent)
-
Hydrogen gas
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dimethyl-3-sulfolene in isopropyl alcohol.
-
Add the nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to atmospheric pressure.
-
Maintain the reaction mixture at a controlled temperature and stir for 20-30 hours.
-
Monitor the reaction progress using gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Purify the product by vacuum distillation.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
The following is a generalized protocol for assessing the acute oral toxicity of a substance like this compound, based on the principles of the OECD Test Guideline 423.[5]
Animals:
-
Healthy, young adult rodents of a single sex (typically females).
Procedure:
-
Dosing: Administer a single oral dose of this compound to a group of three animals. The starting dose level is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[5]
-
Endpoints: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of death if it occurs.
-
Stepwise Procedure:
-
If mortality occurs at the starting dose, the next step is to dose another group of three animals at a lower fixed dose level.
-
If no mortality occurs at the starting dose, the next step is to dose another group of three animals at a higher fixed dose level.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Visualizations
Signaling Pathways
Based on available scientific literature, this compound is primarily used as a solvent and there is no established evidence of its direct interaction with specific biological signaling pathways. Its toxic effects, such as neurotoxicity, are likely due to non-specific cellular damage at high concentrations, but a defined signaling cascade has not been elucidated.
Experimental Workflows
Caption: Workflow for the Synthesis of this compound.
Caption: Workflow for Acute Oral Toxicity Testing.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dimethylsulfolane: Commercial Availability, Properties, and Applications
This technical guide provides a comprehensive overview of this compound (CAS No. 1003-78-7), a polar aprotic solvent with applications in organic synthesis and industrial processes. This document details its commercial availability, key chemical and physical properties, and relevant experimental protocols.
Commercial Availability and Suppliers
This compound is available for research and commercial purposes from a variety of chemical suppliers. Purity levels are typically ≥98%.[1] Pricing and packaging vary by supplier and quantity.
Key Suppliers Include:
-
Alfa Chemistry: Offers this compound for research and experimental use.[2]
-
Benchchem: Provides this compound for research purposes, explicitly stating it is not for human or veterinary use.[3]
-
GIHI CHEMICALS CO.,LIMITED: A China-based supplier offering this compound in quantities starting from 1 kilogram with a purity of 99%.[5]
-
NINGBO INNO PHARMCHEM CO.,LTD.: A Chinese supplier that emphasizes the role of this compound as a chemical intermediate and offers it at ≥98% purity.[1]
-
Parchem: A supplier of specialty chemicals, including this compound.[6]
-
Thermo Scientific: Distributes this compound, formerly under the Acros Organics brand, with a purity of 95%.[7]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂S | [2][8][9] |
| Molecular Weight | 148.22 g/mol | [2][8][9] |
| CAS Number | 1003-78-7 | [2][4][8][9] |
| Appearance | Colorless to yellow liquid | [3][8] |
| Melting Point | -3 °C (lit.) | [2][3][4][6] |
| Boiling Point | 280-281 °C (lit.), with some decomposition | [2][3][4][8] |
| Density | 1.136 g/mL at 25 °C (lit.) | [2][3][4][6] |
| Refractive Index | n20/D 1.473 (lit.) | [3][4][8] |
| Flash Point | 138–145°C (294°F) | [2][3][6] |
| Purity | Typically ≥98% | [1] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
The most common method for preparing this compound is the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[3][8]
Reaction:
Detailed Methodology:
-
Catalyst Preparation: A suitable hydrogenation catalyst, such as a noble metal catalyst (e.g., palladium or platinum on a carbon support), is prepared and activated according to standard procedures.
-
Reaction Setup: The 2,4-dimethyl-3-sulfolene starting material is dissolved in an appropriate solvent and charged into a high-pressure reactor. The catalyst is then added to the mixture.
-
Hydrogenation: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas. The reaction mixture is then heated and agitated to ensure efficient mixing and contact between the reactants and the catalyst.
-
Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen.
-
Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the excess hydrogen is vented. The catalyst is removed by filtration. The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final product.[4]
Alternative Synthetic Route
An alternative, though less common, synthesis involves the methylation of 3-methylsulfolane using ethylmagnesium bromide followed by dimethyl sulfate.[3] This method builds the second methyl group onto a pre-existing methylsulfolane ring.
Safety and Handling Protocols
Due to its toxicological profile (mouse LD50 = 140 mg/kg), strict safety protocols are necessary when handling this compound.[3]
-
Personal Protective Equipment (PPE): Always wear OSHA-compliant chemical safety goggles, nitrile gloves, and a lab coat to prevent skin and eye contact.[3]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated fume hood to maintain airborne concentrations below exposure limits.[3]
-
Spill Management: In case of a spill, use an inert absorbent material for containment. Due to its flash point, all ignition sources must be avoided in the vicinity of a spill.[3]
-
Waste Disposal: Dispose of this compound waste in accordance with federal, state, and local regulations.[3]
Visualizations
Caption: Synthesis of this compound via catalytic hydrogenation.
Caption: Conceptual workflow for liquid-liquid extraction using this compound.
Caption: Relationship and shared applications of Sulfolane and this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 4. This compound | 1003-78-7 [chemicalbook.com]
- 5. This compound, CasNo.1003-78-7 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 6. parchem.com [parchem.com]
- 7. This compound 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound [drugfuture.com]
- 9. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascent of a Sulfur Star: A Technical Guide to the Historical Discovery and Development of Sulfolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical journey and scientific evolution of sulfolane and its derivatives. From its initial discovery to its modern applications in medicinal chemistry, this document provides a comprehensive overview of the synthesis, properties, and biological evaluation of this important class of organosulfur compounds. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and logical relationships are presented to serve as a valuable resource for researchers in the field.
A Historical Perspective: The Emergence of Sulfolane
Sulfolane, chemically known as tetrahydrothiophene-1,1-dioxide, was first described in the chemical literature in 1916. However, its journey to industrial prominence began around 1940, driven by the search for a stable and efficient solvent. The commercial production of sulfolane was pioneered by the Shell Oil Company in the 1960s. The original synthesis method involved the reaction of butadiene with sulfur dioxide to form 3-sulfolene, which was then hydrogenated to yield sulfolane. This process has been refined over the years with improvements in catalysts and reaction conditions.
Initially, sulfolane found widespread use as an industrial solvent, particularly in the extraction of aromatic hydrocarbons from hydrocarbon mixtures and for the purification of natural gas. Its unique combination of high polarity, thermal stability, and miscibility with both water and hydrocarbons made it an ideal choice for these applications. This success in industrial processes laid the groundwork for the exploration of sulfolane derivatives in other scientific domains, most notably in drug discovery and development.
Physicochemical Properties of Sulfolane and Its Derivatives
The utility of sulfolane and its derivatives in various applications is intrinsically linked to their physicochemical properties. The sulfone group imparts high polarity and the ability to act as a hydrogen bond acceptor, while the saturated five-membered ring can be functionalized to modulate properties such as solubility, lipophilicity, and biological activity. A summary of key physicochemical properties for sulfolane and selected derivatives is presented in Table 1.
Table 1: Physicochemical Properties of Sulfolane and Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Sulfolane | C₄H₈O₂S | 120.17 | 27.5 | 285 | Miscible with water, acetone, toluene |
| 3-Methylsulfolane | C₅H₁₀O₂S | 134.20 | -1.5 | 276 | - |
| 2,4-Dimethylsulfolane | C₆H₁₂O₂S | 148.23 | - | - | - |
| 3-Hydroxysulfolane | C₄H₈O₃S | 136.17 | 50-52 | - | - |
| 3-Aminosulfolane | C₄H₉NO₂S | 135.19 | - | - | - |
Synthesis of Sulfolane Derivatives: Key Experimental Protocols
The development of diverse sulfolane derivatives has been made possible through a variety of synthetic strategies. The following protocols detail the synthesis of key intermediates and functionalized sulfolane derivatives.
Synthesis of 3-Sulfolene
Description: This protocol describes the classic synthesis of 3-sulfolene from 1,3-butadiene and sulfur dioxide, a foundational reaction for the production of many sulfolane derivatives.
Materials:
-
1,3-butadiene
-
Sulfur dioxide
-
Hydroquinone (inhibitor)
-
Pressure vessel
Procedure:
-
A pressure vessel is charged with liquefied 1,3-butadiene and a small amount of hydroquinone to inhibit polymerization.
-
The vessel is cooled, and an equimolar amount of liquid sulfur dioxide is added.
-
The vessel is sealed and allowed to warm to room temperature. The reaction is typically allowed to proceed for several hours or days.
-
After the reaction is complete, the vessel is cooled, and any unreacted starting materials are carefully vented.
-
The resulting solid 3-sulfolene is collected and can be purified by recrystallization from ethanol.
Hydrogenation of 3-Sulfolene to Sulfolane
Description: This protocol outlines the catalytic hydrogenation of 3-sulfolene to produce the saturated sulfolane ring.
Materials:
-
3-Sulfolene
-
Raney Nickel or Palladium on Carbon (catalyst)
-
Hydrogen gas
-
Ethanol or other suitable solvent
-
High-pressure hydrogenation apparatus
Procedure:
-
3-Sulfolene is dissolved in a suitable solvent such as ethanol in a high-pressure hydrogenation apparatus.
-
A catalytic amount of Raney Nickel or Palladium on Carbon is added to the solution.
-
The apparatus is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere at elevated pressure and temperature until the theoretical amount of hydrogen is consumed.
-
After the reaction is complete, the apparatus is cooled, and the pressure is released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield sulfolane, which can be further purified by distillation.
Synthesis of Functionalized Sulfolane Derivatives (Example: 3-Aminosulfolane)
Description: This protocol provides a general method for the introduction of a functional group, in this case, an amino group, onto the sulfolane ring, starting from a suitable precursor like 3-bromosulfolane.
Materials:
-
3-Bromosulfolane
-
Ammonia (aqueous or in a sealed tube)
-
Solvent (e.g., ethanol)
Procedure:
-
3-Bromosulfolane is dissolved in a suitable solvent.
-
An excess of ammonia is added to the solution.
-
The reaction mixture is heated in a sealed vessel to a temperature appropriate for the nucleophilic substitution to occur.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified using an appropriate method, such as column chromatography or recrystallization, to isolate the 3-aminosulfolane.
Sulfolane Derivatives in Drug Discovery and Development
The rigid sulfolane scaffold has emerged as a privileged structure in medicinal chemistry. Its ability to present substituents in a well-defined spatial orientation, coupled with its favorable physicochemical properties, has led to the development of numerous bioactive molecules.
Anti-inflammatory Activity
Certain sulfolane derivatives have demonstrated potent anti-inflammatory properties. A key mechanism of action for some of these compounds is the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Description: This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of sulfolane derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Sulfolane derivatives to be tested
-
Griess Reagent
-
96-well plates
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the sulfolane derivatives for a defined period (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the sulfolane derivatives for a further 24 hours.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.
-
The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anticancer Activity
The sulfolane scaffold has also been incorporated into molecules with significant anticancer activity. One of the key signaling pathways often targeted by these compounds is the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
Description: This protocol details the use of the MTT assay to assess the cytotoxic effects of sulfolane derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Appropriate cell culture medium and supplements
-
Sulfolane derivatives to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the sulfolane derivatives and incubated for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing the Science: Diagrams and Workflows
To better understand the complex biological and logical relationships involving sulfolane derivatives, the following diagrams have been generated using the DOT language.
Signaling Pathway: Inhibition of the PI3K/Akt Pathway by a Bioactive Sulfolane Derivative
Caption: Inhibition of the PI3K/Akt signaling pathway by a bioactive sulfolane derivative.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: A typical experimental workflow for in vitro anti-inflammatory screening.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: A hypothetical structure-activity relationship for bioactive sulfolane derivatives.
Conclusion and Future Directions
The journey of sulfolane from an industrial solvent to a versatile scaffold in drug discovery is a testament to the continuous evolution of chemical synthesis and medicinal chemistry. The unique properties of the sulfolane ring system have enabled the development of a diverse array of derivatives with significant biological activities. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to build upon this rich history.
Future research in this area will likely focus on the development of more stereoselective synthetic methods to access chiral sulfolane derivatives, the exploration of novel biological targets, and the use of computational methods to design next-generation sulfolane-based therapeutics with enhanced potency and selectivity. The "sulfur star" of sulfolane continues to rise, promising exciting new discoveries in the years to come.
Methodological & Application
Application Notes and Protocols: 2,4-Dimethylsulfolane as a High-Temperature Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,4-Dimethylsulfolane as a versatile and robust solvent for high-temperature organic synthesis. Its exceptional thermal stability, high boiling point, and polar aprotic nature make it an ideal medium for a variety of challenging chemical transformations.
Introduction to this compound
This compound, a derivative of sulfolane, is a colorless to yellow liquid with a high boiling point and excellent thermal stability.[1] As a polar aprotic solvent, it is particularly well-suited for reactions involving strong bases and nucleophiles, as it lacks acidic protons that can cause unwanted side reactions.[1] The sulfone group within its structure imparts high polarity, enabling the dissolution of a wide range of polar and ionic compounds.[1] These properties make this compound a valuable alternative to other high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), especially in high-temperature applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below, allowing for easy comparison with other common solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂S | [1] |
| Molecular Weight | 148.22 g/mol | [1] |
| Boiling Point | 280-281 °C (with some decomposition) | [1] |
| Melting Point | -3 °C | [1] |
| Density | 1.136 g/mL at 20 °C | [1] |
| Refractive Index | 1.4733 at 20 °C | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Solubility | Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins; limited miscibility with water. | [1] |
High-Temperature Applications: Nucleophilic Aromatic Substitution for Polyether Sulfone Synthesis
Due to its high boiling point and ability to dissolve polar intermediates, this compound is an excellent solvent for high-temperature nucleophilic aromatic substitution (SNAr) reactions. A prominent application in this area is the synthesis of high-performance polymers like polyether sulfones. These reactions often require elevated temperatures to proceed at a reasonable rate.
While specific literature detailing large-scale applications of this compound in pharmaceutical or agrochemical manufacturing is not extensively documented, its properties make it a strong candidate for such roles, particularly for reactions needing to be conducted at high temperatures.[1] The parent compound, sulfolane, is a known solvent for various high-temperature reactions, including oxidations, nitrations, rearrangements, and condensation reactions.[2]
The following is a representative protocol for the synthesis of a polyether sulfone, a reaction that benefits from a high-boiling polar aprotic solvent like this compound.
Experimental Protocol: Synthesis of a Polyether Sulfone
Reaction: 4,4'-Dichlorodiphenyl sulfone + Bisphenol A → Poly(bisphenol A ether sulfone)
Materials:
-
4,4'-Dichlorodiphenyl sulfone
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
This compound (anhydrous)
-
Toluene (anhydrous)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard glassware for workup and precipitation.
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add 4,4'-dichlorodiphenyl sulfone, Bisphenol A, and an excess of anhydrous potassium carbonate.
-
Solvent Addition: Add a sufficient volume of this compound to dissolve the monomers, followed by the addition of toluene to form an azeotrope with water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-150 °C) to remove any traces of water via the Dean-Stark trap.
-
Polymerization: After complete removal of water, slowly distill off the toluene to raise the reaction temperature to 180-200 °C. Maintain the reaction at this temperature with vigorous stirring for several hours until a significant increase in viscosity is observed.
-
Reaction Quenching and Product Isolation: Cool the reaction mixture to approximately 100 °C and dilute with additional this compound if necessary to reduce viscosity. Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol or water to precipitate the polyether sulfone.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 120 °C until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Value/Range |
| Reaction Temperature | 180 - 200 °C |
| Reaction Time | 4 - 8 hours (typical) |
| Monomer Concentration | 15 - 25% (w/v in this compound) |
| Typical Yield | > 95% |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a high-temperature synthesis utilizing this compound as the solvent.
Caption: General workflow for high-temperature synthesis in this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to work in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective solvent for high-temperature organic reactions, offering excellent thermal stability and a high boiling point. Its polar aprotic nature makes it particularly suitable for nucleophilic substitution reactions, as demonstrated in the representative protocol for polyether sulfone synthesis. Researchers and professionals in drug development and materials science can leverage the unique properties of this compound to perform challenging chemical transformations that require elevated temperatures.
References
Application Notes and Protocols for 2,4-Dimethylsulfolane in Extractive Distillation Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dimethylsulfolane as a solvent in extractive distillation processes, primarily for the separation of aromatic from aliphatic hydrocarbons. The information is targeted towards professionals in research, science, and drug development who require a detailed understanding of the principles, experimental setup, and operational parameters of this separation technique.
Introduction to this compound
This compound, a member of the sulfolane family of organosulfur compounds, is a highly polar, aprotic solvent with excellent thermal stability.[1] Its physical properties make it a suitable candidate for use in liquid-liquid and vapor-liquid extraction processes.[2] The presence of two methyl groups on the sulfolane ring can influence properties such as melting point and viscosity compared to its parent compound, sulfolane, potentially offering advantages in specific applications.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for process design, simulation, and safety considerations.
| Property | Value |
| CAS Number | 1003-78-7 |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 281 °C (some decomposition)[2][3][4] |
| Melting Point | -3 °C[2][3][4] |
| Density | 1.136 g/mL at 25 °C[2][4] |
| Refractive Index (n²⁰/D) | 1.4733[2] |
| Vapor Pressure | 0.00688 mmHg at 25°C[2] |
Application in Extractive Distillation
Extractive distillation is a separation technique used for mixtures of components with close boiling points or which form azeotropes. It involves the addition of a solvent to the mixture, which selectively alters the relative volatility of the components, thereby facilitating their separation through distillation. This compound is identified as a solvent with high selectivity for separating aromatic hydrocarbons from non-aromatic hydrocarbons.
Principle of Separation
The high polarity of the sulfone group in this compound leads to stronger intermolecular interactions with polarizable aromatic compounds (e.g., benzene, toluene, xylene) compared to non-polar aliphatic compounds (e.g., heptane, cyclohexane). This selective interaction reduces the vapor pressure of the aromatic components, increasing their boiling points and allowing the more volatile aliphatic components to be separated as the overhead product in a distillation column. The aromatic components, dissolved in the solvent, are then collected from the bottom of the column.
Experimental Protocols
While specific experimental data for this compound in extractive distillation is limited in publicly available literature, a general protocol can be outlined based on the well-established use of its parent compound, sulfolane. The following protocol for the separation of benzene (aromatic) from heptane (aliphatic) serves as a representative example.
Materials and Equipment
-
Feed Mixture: A binary mixture of benzene and n-heptane.
-
Solvent: this compound (purity ≥ 99%).
-
Equipment:
-
Extractive distillation column with a reboiler and condenser.
-
Solvent recovery column.
-
Pumps, heat exchangers, and collection vessels.
-
Gas chromatograph (GC) for composition analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for an extractive distillation process.
Caption: Experimental workflow for extractive distillation.
Detailed Methodology
-
Preparation:
-
Prepare a feed mixture of known composition (e.g., 50:50 molar ratio of benzene and heptane).
-
Ensure the extractive distillation and solvent recovery columns are clean and leak-free.
-
Calibrate the gas chromatograph for accurate analysis of benzene and heptane concentrations.
-
-
Startup and Operation:
-
Preheat the reboilers of both columns.
-
Introduce the lean this compound solvent to the upper section of the extractive distillation column.
-
Introduce the benzene/heptane feed to a central stage of the extractive distillation column.
-
Establish a stable reflux in the extractive distillation column. The overhead product (raffinate) will be rich in heptane.
-
The bottoms product (rich solvent), containing this compound and benzene, is continuously fed to the solvent recovery column.
-
In the solvent recovery column, benzene is separated as the overhead product (extract) due to its lower boiling point compared to the solvent.
-
The regenerated lean solvent from the bottom of the recovery column is cooled and recycled back to the extractive distillation column.
-
-
Process Parameters (based on sulfolane as a proxy):
-
Solvent to Feed Ratio (S/F): A typical starting point is a mass ratio of 3:1 to 5:1. This ratio is a critical parameter influencing the separation efficiency and should be optimized.
-
Operating Pressure: The extractive distillation column is typically operated at a pressure that allows for condensation of the overhead product with available cooling utilities (e.g., 1 to 5 atm). The solvent recovery column is often operated under vacuum to reduce the reboiler temperature and prevent solvent degradation.
-
Temperatures: The reboiler temperature in the extractive distillation column will depend on the composition of the rich solvent. The reboiler temperature in the solvent recovery column should be kept below the decomposition temperature of this compound.
-
-
Data Collection and Analysis:
-
Collect samples of the feed, raffinate, extract, and recycled solvent at regular intervals once the system reaches steady state.
-
Analyze the composition of each stream using gas chromatography.
-
Calculate the separation performance based on the following metrics:
-
Selectivity (S): A measure of the solvent's ability to enhance the separation of the components. S = (γ₁ / γ₂) where γ₁ and γ₂ are the activity coefficients of heptane and benzene in the solvent, respectively.
-
Distribution Coefficient (D): The ratio of the concentration of the target component (benzene) in the solvent phase to its concentration in the vapor phase.
-
Purity: The weight or mole percentage of the desired component in the product streams.
-
Recovery: The percentage of a component from the feed that is recovered in the desired product stream.
-
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the extractive distillation experiments.
Table 2: Operational Parameters
| Parameter | Value | Unit |
| Feed Flow Rate | g/min or mol/min | |
| Solvent Flow Rate | g/min or mol/min | |
| Solvent to Feed Ratio | (mass/mass) or (mol/mol) | |
| Extractive Distillation Column Pressure | atm or kPa | |
| Solvent Recovery Column Pressure | atm or kPa | |
| Reflux Ratio (Extractive Column) | ||
| Reflux Ratio (Recovery Column) | ||
| Reboiler Temperature (Extractive Column) | °C | |
| Reboiler Temperature (Recovery Column) | °C |
Table 3: Separation Performance
| Stream | Benzene (wt%) | Heptane (wt%) | This compound (wt%) |
| Feed | |||
| Raffinate | |||
| Extract | |||
| Performance Metric | Value | ||
| Benzene Purity in Extract | % | ||
| Heptane Purity in Raffinate | % | ||
| Benzene Recovery | % | ||
| Heptane Recovery | % |
Logical Relationships in Process Optimization
The optimization of the extractive distillation process involves understanding the interplay between various operational parameters. The following diagram illustrates these relationships.
Caption: Key relationships in process optimization.
Safety Precautions
-
This compound is toxic if swallowed.[5]
-
Handle the solvent in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
-
The distillation process should be conducted with appropriate safety measures for handling flammable hydrocarbons at elevated temperatures and pressures.
Conclusion
This compound is a promising solvent for the extractive distillation of aromatic compounds from aliphatic streams. Its favorable physical properties and high polarity suggest a high selectivity for this application. The provided protocols and data presentation templates offer a framework for researchers and scientists to systematically investigate and optimize extractive distillation processes using this solvent. Due to the limited availability of specific experimental data for this compound, the operational parameters of sulfolane-based processes serve as a valuable starting point for experimental design. Further research is warranted to fully characterize the performance of this compound and establish its advantages over other solvents in industrial applications.
References
Application Notes and Protocols: 2,4-Dimethylsulfolane in Lithium-Ion Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of 2,4-Dimethylsulfolane in lithium-ion battery electrolytes is limited in publicly available literature. The following application notes and protocols are substantially based on the well-documented properties and performance of its parent compound, sulfolane, a closely related polar aprotic solvent. The addition of two methyl groups in this compound is expected to influence properties such as melting point, viscosity, and electrochemical stability. These notes provide a foundational guide for researchers exploring this specific solvent.
Introduction to this compound as an Electrolyte Solvent
This compound is a polar aprotic solvent belonging to the sulfone family.[1] Its parent compound, sulfolane, has garnered significant interest for use in lithium-ion battery electrolytes due to its high oxidative stability, low flammability, and high dielectric constant, making it a promising candidate for high-voltage applications.[2][3] However, sulfolane's high viscosity and melting point (27.5 °C) have necessitated its use in combination with co-solvents.[4]
This compound, with a significantly lower melting point of -3 °C, presents a potential advantage over sulfolane by widening the operational temperature range of the electrolyte.[5] The presence of methyl groups may also influence the solvent's viscosity and its interaction with lithium ions and electrode surfaces.
Key Potential Advantages of this compound:
-
High Oxidative Stability: Like sulfolane, it is expected to be stable at high voltages, making it suitable for high-energy cathode materials.
-
Enhanced Safety: Sulfones are generally less flammable than conventional carbonate-based electrolyte solvents.
-
Wide Liquid Range: Its low melting point could enable better low-temperature performance compared to sulfolane.
Potential Challenges:
-
Viscosity: While potentially lower than pure sulfolane, the viscosity may still be higher than conventional carbonate solvents, potentially impacting ionic conductivity.
-
SEI Formation: Sulfolane-based electrolytes are known to have difficulty forming a stable solid electrolyte interphase (SEI) on graphite anodes, which is crucial for long-term cycling stability.[2][6]
Physicochemical Properties
A comparison of the known physical properties of this compound and sulfolane is presented below.
| Property | This compound | Sulfolane | Reference |
| CAS Number | 1003-78-7 | 126-33-0 | [1] |
| Molecular Formula | C6H12O2S | C4H8O2S | [7] |
| Molecular Weight | 148.23 g/mol | 120.17 g/mol | [1] |
| Melting Point | -3 °C | 27.5 °C | [4][5] |
| Boiling Point | 281 °C | 285 °C | [5][8] |
| Density | 1.136 g/mL at 25 °C | 1.261 g/mL at 30 °C | [5][9] |
| Refractive Index | n20/D 1.473 | - | [5] |
Quantitative Data from Sulfolane-Based Electrolytes
The following tables summarize key performance metrics for electrolytes containing sulfolane, which can serve as a benchmark for studies on this compound.
Table 1: Ionic Conductivity of Sulfolane-Based Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| 1.0 M LiTFSI in EC:DMC:SL (vol. ratio not specified, with 20% SL) | 7.45 | 25 | [3][10] |
| 1 M LiFSI in FDMB | 3.5 | Not Specified | [11] |
| 1 M LiClO4 in PC:DME (1:1) | ~10 | 25 | [12] |
| 1 M LiPF6 in EC:DMC | Not Specified | Not Specified | [2] |
| 1 M LiNO3 in TMS | Not Specified | Not Specified | [13] |
Table 2: Viscosity of Sulfolane-Based Electrolytes
| Electrolyte Composition | Viscosity (cP) | Temperature (°C) | Reference |
| Sulfolane | 10.07 | 30 | [9] |
| 1 M LiFSI in FDMB | 5.0 | Not Specified | [11] |
| 1 M LiFSI in DMB | 2.7 | Not Specified | [11] |
| 1 M LiFSI in DME | 0.58 | Not Specified | [11] |
Table 3: Electrochemical Performance of Cells with Sulfolane-Based Electrolytes
| Cell Configuration | Electrolyte | Key Performance Metrics | Reference |
| MCMB||NCM811 | Low-concentration LiDFOB-LiBF4 in SL with Fluorobenzene | 83% capacity retention after 500 cycles at 25 °C; 82% after 400 cycles at 60 °C | [2] |
| Li||LMO | 1.0 M LiTFSI in EC:DMC with 20 vol.% SL | 103 mAh/g specific capacity; 92% capacity retention after 20 cycles at C/10 | [3][10] |
| Li-O2 | 0.7 M LiTFSI/0.05 M LiI in DMSO:Sulfolane (1:1) | Discharge plateau at ~2.6 V | [8] |
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of this compound-based electrolytes.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte using this compound as a solvent or co-solvent.
Materials:
-
This compound (high purity, battery grade)
-
Co-solvent(s) (e.g., dimethyl carbonate (DMC), ethylene carbonate (EC), high purity, battery grade)
-
Lithium salt (e.g., LiPF6, LiTFSI, LiFSI, high purity, battery grade)
-
Argon-filled glovebox with H2O and O2 levels < 1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials into an argon-filled glovebox.
-
If using a co-solvent, prepare the desired solvent mixture by volume or weight ratio. For example, to prepare a 1:1 (v/v) mixture of this compound and DMC, mix equal volumes of each solvent.
-
Slowly add the desired amount of lithium salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1.0 M).
-
Continue stirring until the salt is completely dissolved. This may take several hours.[10]
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Electrochemical Characterization
Objective: To evaluate the key electrochemical properties of the prepared electrolyte.
a) Ionic Conductivity Measurement
-
Use a conductivity meter with a two-electrode conductivity cell.
-
Calibrate the cell with standard KCl solutions.
-
Rinse the cell with the prepared electrolyte before filling it.
-
Measure the impedance of the cell filled with the electrolyte at various temperatures.
-
Calculate the ionic conductivity from the measured resistance and the cell constant.
b) Viscosity Measurement
-
Use a viscometer (e.g., Ostwald or vibrational) suitable for the expected viscosity range.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the viscosity of the electrolyte at various temperatures.
c) Electrochemical Stability Window (Linear Sweep Voltammetry)
-
Assemble a three-electrode cell (e.g., Swagelok-type) inside the glovebox.
-
Use a lithium metal foil as the reference and counter electrode, and a stable working electrode (e.g., glassy carbon or platinum).
-
Fill the cell with the prepared electrolyte.
-
Perform a linear sweep voltammetry (LSV) scan from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 0.5 mV/s) to determine the anodic stability limit.
-
Perform an LSV scan to a low potential (e.g., -0.5 V vs. Li/Li+) to determine the reductive stability limit.
Battery Assembly and Cycling
Objective: To evaluate the performance of the prepared electrolyte in a lithium-ion battery.
Materials:
-
Cathode (e.g., LiNi0.8Co0.1Mn0.1O2 - NCM811) and anode (e.g., graphite - MCMB) electrodes
-
Lithium metal foil
-
Separator (e.g., Celgard)
-
Coin cell components (CR2032 or similar)
-
Electrolyte prepared in section 4.1
-
Battery cycler
Procedure:
-
Inside the glovebox, punch out electrodes and separator discs of the appropriate size.
-
Assemble the coin cell in the order: negative case, anode, separator, cathode, spacer, spring, and positive case.
-
Add a few drops of the electrolyte to the separator to ensure it is well-wetted.
-
Crimp the coin cell to seal it.
-
Remove the cell from the glovebox and let it rest for several hours to ensure complete wetting of the electrodes.
-
Perform galvanostatic cycling using a battery cycler. A typical protocol includes:
-
Formation cycles: 2-3 cycles at a low C-rate (e.g., C/20 or C/10) to form the SEI.
-
Rate capability test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate its power performance.
-
Long-term cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for hundreds of cycles to assess its stability and capacity retention.
-
Visualizations
Caption: Experimental workflow for the evaluation of this compound-based electrolytes.
Caption: Logical relationships between the properties of this compound and battery performance.
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. oaji.net [oaji.net]
- 4. peacta.org [peacta.org]
- 5. This compound | 1003-78-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.stanford.edu [web.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. High‐Performance Lithium‐Oxygen Battery Electrolyte Derived from Optimum Combination of Solvent and Lithium Salt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dimethylsulfolane in Aromatic Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dimethylsulfolane as a solvent in aromatic extraction processes. While specific quantitative performance data for this compound is limited in publicly available literature, this document outlines its properties, potential advantages over unsubstituted sulfolane, and provides detailed protocols for its application based on established methods for sulfolane-based aromatic extraction.
Introduction to this compound in Aromatic Extraction
This compound is an organosulfur compound belonging to the sulfolane family.[1] These solvents are recognized for their high polarity, thermal stability, and miscibility with hydrocarbons, making them effective for separating aromatic compounds from aliphatic and naphthenic hydrocarbons through liquid-liquid extraction and extractive distillation.[1] The primary application of this process is in the petrochemical industry for the production of high-purity benzene, toluene, and xylenes (BTX).[2]
The addition of two methyl groups to the sulfolane ring in this compound influences its physical properties, most notably lowering its melting point compared to unsubstituted sulfolane.[1] This characteristic can be advantageous in colder operating environments, preventing solvent solidification.
Physical and Chemical Properties
A summary of the key physical properties of this compound is presented below, with a comparison to the widely used solvent, sulfolane.
| Property | This compound | Sulfolane |
| Molecular Formula | C6H12O2S | C4H8O2S |
| Molecular Weight | 148.22 g/mol [1] | 120.17 g/mol |
| Boiling Point | 280-281 °C (with some decomposition)[1] | 285 °C |
| Melting Point | -3 °C[1] | 27.5 °C |
| Density (at 20°C) | 1.1362 g/mL[1] | 1.261 g/mL |
| Refractive Index (at 20°C) | 1.4733[1] | 1.484 |
| Miscibility | Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins; limited miscibility with water.[1] | Miscible with water and aromatic hydrocarbons. |
Experimental Protocols
The following protocols are adapted from established procedures for aromatic extraction using sulfolane-type solvents. Researchers should optimize these protocols for their specific feedstocks and purity requirements.
Protocol for Liquid-Liquid Extraction of Aromatics
This protocol describes a laboratory-scale procedure for the extraction of aromatic compounds from a hydrocarbon mixture using this compound.
Materials:
-
Feedstock (e.g., a mixture of toluene and n-heptane)
-
This compound (solvent)
-
Separatory funnel
-
Gas chromatograph (GC) for analysis
-
Standard laboratory glassware and equipment
Procedure:
-
Prepare a hydrocarbon mixture with a known composition of aromatic and non-aromatic components (e.g., 50% toluene and 50% n-heptane by weight).
-
In a separatory funnel, combine the hydrocarbon mixture with this compound at a specified solvent-to-feed ratio (e.g., 2:1 by weight).
-
Agitate the mixture vigorously for a set period (e.g., 15 minutes) to ensure thorough mixing and mass transfer.
-
Allow the mixture to stand undisturbed until two distinct phases separate: the extract phase (solvent-rich) and the raffinate phase (hydrocarbon-rich).
-
Carefully separate the two phases.
-
Analyze the composition of both the extract and raffinate phases using a gas chromatograph to determine the concentration of aromatic and non-aromatic components.
-
Calculate the distribution coefficient and selectivity of this compound for the aromatic component.
Protocol for Extractive Distillation Selectivity Experiment
This protocol is adapted from methodologies used to evaluate the selectivity of sulfone-based solvents in extractive distillation.[3]
Materials:
-
Aromatic hydrocarbon (e.g., toluene)
-
Non-aromatic hydrocarbon (e.g., n-heptane)
-
This compound
-
Distillation apparatus
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a hydrocarbon mixture of the aromatic and non-aromatic components in a 1:1 weight ratio.
-
Combine one part of the hydrocarbon mixture with four parts of this compound by weight in the distillation flask.
-
Heat the mixture to its boiling point and allow it to reflux.
-
After a period of reflux to reach equilibrium, withdraw aliquots from the liquid phase in the distillation flask.
-
Analyze the composition of the withdrawn aliquots using a gas chromatograph to determine the weight percent of the aromatic and non-aromatic components.
-
The selectivity is calculated as the ratio of the weight percent of the aromatic component to the weight percent of the non-aromatic component in the solvent phase.[3]
Process Workflows and Diagrams
The following diagrams illustrate the key stages in an aromatic extraction process using a sulfolane-type solvent like this compound.
Caption: Liquid-Liquid Extraction Stage.
References
Application Note: Gas Chromatography Methods for Purity Analysis of 2,4-Dimethylsulfolane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethylsulfolane is a polar aprotic solvent with potential applications in various chemical processes, including organic synthesis and as a component in solvent mixtures for gas treatment.[1] Ensuring the purity of this compound is critical for its application, as impurities can affect reaction kinetics, yield, and the safety profile of the final product. Gas chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity for both identification and quantification.[1] This application note details two gas chromatography methods for the comprehensive purity analysis of this compound: a packed-column GC with Flame Ionization Detection (FID) for general purity assessment and a chiral GC method for the separation and quantification of its diastereomers.
The synthesis of this compound via the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene can result in the formation of cis and trans diastereomers due to the creation of two new stereocenters.[1] Therefore, a complete purity analysis should not only quantify impurities from the synthesis but also determine the isomeric ratio.
Experimental Protocols
General Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound to determine its overall purity and to detect volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with methanol (HPLC grade).
-
Mix thoroughly to ensure a homogenous solution.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Packed column with 20% this compound on a suitable support, or a DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutesRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 280 °C, hold for 5 minutes |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Analysis:
The purity of this compound is determined by the area percent method. The peak area of this compound is compared to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Chiral Separation of this compound Diastereomers by Gas Chromatography (Chiral GC)
This method is designed to separate and quantify the cis and trans isomers of this compound.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in methanol (HPLC grade).
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Rt-βDEXse (30 m x 0.25 mm, 0.25 µm) or equivalent chiral column with a cyclodextrin-based stationary phase |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 1 minuteRamp: 2 °C/min to 150 °C, hold for 5 minutes |
| Carrier Gas | Hydrogen, constant linear velocity of 40 cm/sec |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Data Analysis:
The relative amounts of the cis and trans isomers are determined by comparing their respective peak areas.
Relative % of Isomer = (Area of Isomer Peak / Total Area of Isomer Peaks) x 100
Data Presentation
Table 1: Representative Quantitative Data for this compound Purity Analysis
| Analysis Type | Peak Identity | Retention Time (min) | Peak Area (arbitrary units) | Purity / Relative Abundance (%) |
| GC-FID (General Purity) | Impurity 1 (e.g., residual solvent) | 3.54 | 1,500 | 0.05 |
| This compound | 12.87 | 2,985,000 | 99.85 | |
| Impurity 2 (e.g., synthesis byproduct) | 15.21 | 3,000 | 0.10 | |
| Chiral GC (Isomeric Purity) | cis-2,4-Dimethylsulfolane | 18.23 | 2,100,000 | 70.0 |
| trans-2,4-Dimethylsulfolane | 18.55 | 900,000 | 30.0 |
Visualizations
Caption: Workflow for this compound Purity Analysis.
References
Application Notes and Protocols: 2,4-Dimethylsulfolane as a Reaction Medium for Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,4-dimethylsulfolane as a reaction medium for various polymerization reactions. Drawing parallels with the well-studied solvent sulfolane, this document outlines the physicochemical properties, potential applications, and detailed experimental protocols.
Introduction to this compound in Polymerization
This compound is a polar aprotic solvent belonging to the sulfolane family.[1] Its high polarity, thermal stability, and high boiling point make it a promising candidate as a reaction medium for various polymerization processes.[1] Like its parent compound sulfolane, this compound is anticipated to be a suitable solvent for polymerization reactions where high polarity is advantageous, such as in atom transfer radical polymerization (ATRP) and cationic ring-opening polymerization (CROP).[1][2][3] Its ability to dissolve a wide range of monomers and polymers, coupled with its stability under various reaction conditions, suggests its utility in synthesizing advanced polymeric materials for research, and pharmaceutical applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a polymerization medium. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 1003-78-7 | [1][4][5] |
| Molecular Formula | C6H12O2S | [4][6] |
| Molecular Weight | 148.23 g/mol | [1][6] |
| Boiling Point | 281 °C (at 760 mmHg) | [1][4][5] |
| Melting Point | -3 °C | [1][4][5] |
| Density | 1.136 g/mL at 25 °C | [1][4][5] |
| Refractive Index | nD20 = 1.4733 | [1][4][5] |
| Flash Point | 294 °F | [4] |
| Vapor Pressure | 0.00688 mmHg at 25°C | [4] |
Applications in Polymerization
Based on its properties and the known behavior of sulfolane as a polymerization solvent, this compound is expected to be effective in several types of polymerization reactions.
-
Atom Transfer Radical Polymerization (ATRP): Sulfolane has been demonstrated to be an effective solvent for copper-mediated ATRP of various monomers, including acrylates, methacrylates, and styrene, leading to fast and controlled polymerization.[1] Given the structural similarity, this compound is expected to exhibit similar performance, facilitating the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
-
Cationic Ring-Opening Polymerization (CROP): Sulfolane is known to accelerate the CROP of 2-oxazolines compared to other common solvents like acetonitrile.[2][3] This rate enhancement is attributed to the high polarity of the solvent. This compound, being a polar aprotic solvent, is a promising medium for the CROP of various cyclic monomers, potentially leading to faster reaction rates and improved control over the polymerization process.
-
Free Radical Polymerization: While solvent effects in conventional free radical polymerization can be subtle, the choice of solvent can still influence reaction kinetics and polymer properties.[7] The high boiling point of this compound allows for a wide range of reaction temperatures, providing flexibility in designing polymerization processes for monomers like methyl methacrylate (MMA) and styrene.[8][9]
Experimental Protocols
The following are detailed protocols for key polymerization reactions where this compound can be employed as the reaction medium.
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via Conventional Free Radical Polymerization
This protocol describes the synthesis of PMMA using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the initiator in a this compound medium.
Materials and Reagents:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
This compound (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Oil bath with a temperature controller
-
Vacuum line
-
Buchner funnel and filter paper
Procedure:
-
Place AIBN (e.g., 0.01 g, 0.06 mmol) into a Schlenk flask equipped with a magnetic stir bar.
-
Add this compound (e.g., 20 mL) to the flask.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Inject freshly distilled MMA (e.g., 5.0 g, 50 mmol) into the flask via syringe.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the white precipitate by filtration using a Buchner funnel.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Synthesis of Polystyrene via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines the synthesis of polystyrene using a copper-based catalyst system in this compound.
Materials and Reagents:
-
Styrene, inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
This compound (anhydrous)
-
Methanol
-
Alumina (neutral)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Oil bath with a temperature controller
-
Vacuum line
-
Syringes
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask and perform three cycles of vacuum-nitrogen backfill.
-
Add this compound (e.g., 5 mL) and deoxygenated styrene (e.g., 5.2 g, 50 mmol) via syringe.
-
Add deoxygenated PMDETA (e.g., 20.8 µL, 0.1 mmol) via syringe.
-
Stir the mixture to form the copper-ligand complex.
-
Initiate the polymerization by adding deoxygenated EBiB (e.g., 14.7 µL, 0.1 mmol) via syringe.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction progress by taking samples periodically for ¹H NMR and GPC analysis.
-
After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large volume of cold methanol.
-
Filter and dry the polymer under vacuum.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the polymerization of MMA and Styrene in this compound, based on typical results obtained in analogous polar aprotic solvents.
| Monomer | Polymerization Type | [M]:[I]:[L] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MMA | Free Radical | 100:1 | 70 | 12 | 85 | 50,000 | 2.1 |
| Styrene | ATRP | 100:1:1 | 90 | 8 | 92 | 10,500 | 1.15 |
| 2-ethyl-2-oxazoline | CROP | 100:1 | 80 | 6 | 95 | 9,800 | 1.20 |
Visualizations
Caption: General experimental workflow for polymerization in this compound.
Caption: Logical relationship for selecting this compound as a polymerization solvent.
Safety and Handling
This compound is combustible and may be toxic by ingestion, inhalation, and skin absorption.[4][6] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use water, foam, CO2, or dry chemical extinguishers.[4] When heated to decomposition, it may emit toxic fumes of sulfur oxides.[4]
Conclusion
This compound presents itself as a versatile and effective reaction medium for a variety of polymerization techniques. Its favorable physicochemical properties, particularly its high polarity and thermal stability, suggest its potential to enhance reaction rates and control in processes like ATRP and CROP. The provided protocols serve as a foundation for researchers to explore the utility of this compound in synthesizing novel polymers with tailored properties for advanced applications in materials science and drug development. Further research is warranted to fully elucidate its role and benefits in different polymerization systems.
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfolane as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1003-78-7 [chemicalbook.com]
- 6. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iptek.its.ac.id [iptek.its.ac.id]
Application Notes and Protocols for 2,4-Dimethylsulfolane in Energy Storage Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical stability and potential applications of 2,4-Dimethylsulfolane as an electrolyte solvent in advanced energy storage devices. The information is targeted towards researchers and professionals in materials science, electrochemistry, and battery development. While direct experimental data for this compound is limited, the following protocols and data, largely based on its parent compound sulfolane, serve as a foundational guide for its evaluation.
Introduction to this compound
This compound is a methylated derivative of sulfolane, a well-established industrial solvent. Like sulfolane, it is a polar aprotic solvent, a class of solvents known for their high dielectric constants and wide electrochemical windows, making them suitable for high-voltage battery applications. The addition of methyl groups to the sulfolane ring is expected to lower the melting point, potentially improving the low-temperature performance of the electrolyte, a known limitation of pure sulfolane.
Physicochemical Properties
Key physical and chemical properties of this compound and its parent compound, sulfolane, are summarized below. The lower melting point of this compound is a significant advantage for its use in electrolytes.
| Property | This compound | Sulfolane |
| Molecular Formula | C6H12O2S | C4H8O2S |
| Molecular Weight | 148.23 g/mol | 120.17 g/mol |
| Melting Point | -3 °C | 28.5 °C |
| Boiling Point | 281 °C | 285 °C |
| Density | ~1.136 g/mL at 25 °C | ~1.261 g/mL at 30 °C |
Electrochemical Properties of Sulfone-Based Electrolytes
The following tables summarize key electrochemical performance metrics for electrolytes based on sulfolane and its derivatives. This data provides a benchmark for the expected performance of this compound-based electrolytes.
Table 1: Electrochemical Stability Window
The electrochemical stability window is a critical parameter that determines the operating voltage range of an electrolyte. Sulfone-based electrolytes are known for their high anodic stability.
| Electrolyte Composition | Anodic Stability Limit (V vs. Li/Li+) | Cathodic Stability Limit (V vs. Li/Li+) | Reference Electrode |
| 1 M LiPF6 in Sulfolane/DMC (1:1 vol) | ~5.5 | Not specified | Li/Li+ |
| 1 M LiTFSI in Sulfolane/DMA (8:2 vol) | > 5.0 | Not specified | Li/Li+ |
| 1 M LiClO4 in Sulfolane | ~5.8 | Not specified | Li/Li+ |
| 1 M LiBF4 in Sulfolane | ~5.9 | Not specified | Li/Li+ |
Table 2: Ionic Conductivity
Ionic conductivity is a measure of the electrolyte's ability to conduct lithium ions, which is crucial for the rate capability of a battery.
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) |
| 1 M LiPF6 in EC/DMC/SL (4:4:2 vol) | ~7.45 | 25 |
| 1 M LiTFSI in Sulfolane | ~2.2 | 30 |
| 1 M LiClO4 in Sulfolane/Dimethyl Sulfone (varying ratios) | 1 - 4 | 25 |
Table 3: Cycling Performance of Lithium-Ion Cells with Sulfolane-Based Electrolytes
The cycling performance indicates the stability and longevity of a battery using a particular electrolyte.
| Cell Configuration | Electrolyte | C-Rate | Cycle Number | Capacity Retention (%) | Coulombic Efficiency (%) |
| LiMn2O4/Graphite | 1 M LiTFSI in EC/DMC/SL (4:4:2 vol) | C/10 | 20 | 92 | Not specified |
| LiNi1/3Co1/3Mn1/3O2/Graphite | 2% Sulfolane in conventional carbonate electrolyte | Not specified | 100 | 63 (improved from 53) | Not specified |
| Li/LiCoO2 | High-concentration LiPF6 in Sulfolane/DMS | Various | - | High rate capability | ~34 (1st cycle) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the electrochemical stability of this compound-based electrolytes.
Electrolyte Preparation
Objective: To prepare a this compound-based electrolyte with a lithium salt.
Materials:
-
This compound (battery grade, <20 ppm H2O)
-
Lithium salt (e.g., LiPF6, LiTFSI, battery grade)
-
Co-solvent (e.g., Dimethyl Carbonate (DMC), Ethylene Carbonate (EC), battery grade, optional)
-
Argon-filled glovebox (<1 ppm O2, <1 ppm H2O)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials into an argon-filled glovebox.
-
Dry the lithium salt under vacuum at an appropriate temperature (e.g., 120 °C for LiPF6) for 24 hours before use.
-
Measure the required volume of this compound and any co-solvents using a volumetric pipette and transfer to a clean, dry volumetric flask.
-
Calculate the mass of the lithium salt required to achieve the desired molar concentration (e.g., 1 M).
-
Slowly add the dried lithium salt to the solvent(s) while stirring with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Cyclic Voltammetry (CV) for Electrochemical Window Determination
Objective: To determine the anodic and cathodic stability limits of the this compound-based electrolyte.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type)
-
Working Electrode (WE): Glassy carbon or platinum disk electrode
-
Reference Electrode (RE): Lithium metal foil
-
Counter Electrode (CE): Lithium metal foil
-
Electrolyte prepared in Protocol 4.1
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and drying under vacuum.
-
Add a few drops of the electrolyte to the cell to wet the electrodes and separator.
-
Connect the cell to the potentiostat.
-
Set the potential range for the CV scan. For anodic stability, a typical range is from the open-circuit voltage (OCV) to 6.0 V vs. Li/Li+. For cathodic stability, the range is from OCV to -0.5 V vs. Li/Li+.
-
Set the scan rate. A common scan rate for this purpose is 0.1 to 1 mV/s.
-
Run the cyclic voltammetry scan for at least one cycle.
-
The electrochemical window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.
Ionic Conductivity Measurement
Objective: To measure the ionic conductivity of the this compound-based electrolyte.
Apparatus:
-
Conductivity meter or Electrochemical Impedance Spectroscopy (EIS) analyzer
-
Two-electrode conductivity cell with platinum electrodes
-
Temperature-controlled chamber
-
Electrolyte prepared in Protocol 4.1
Procedure:
-
Calibrate the conductivity cell with a standard KCl solution of known conductivity.
-
Rinse the cell thoroughly with the solvent used for the electrolyte and dry it completely.
-
Fill the conductivity cell with the prepared electrolyte inside an argon-filled glovebox.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Using a conductivity meter: Measure the resistance of the electrolyte. The conductivity (σ) is calculated using the formula σ = L/A * (1/R), where L is the distance between the electrodes, A is the electrode area, and R is the measured resistance. The cell constant (L/A) is determined from the calibration step.
-
Using EIS: Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The conductivity is then calculated using the cell constant.
-
Repeat the measurement at different temperatures to study the temperature dependence of ionic conductivity.
Battery Cycling Performance
Objective: To evaluate the performance of a lithium-ion cell using the this compound-based electrolyte.
Apparatus:
-
Battery cycler
-
Coin cell components (casings, spacers, springs)
-
Cathode (e.g., LiCoO2, NMC) and anode (e.g., graphite, lithium metal)
-
Separator (e.g., Celgard)
-
Electrolyte prepared in Protocol 4.1
-
Coin cell crimper
Procedure:
-
Prepare the cathode and anode electrodes by casting a slurry of the active material, conductive carbon, and binder onto a current collector foil.
-
Dry the electrodes under vacuum at an appropriate temperature.
-
Assemble the coin cell in an argon-filled glovebox in the order: negative casing, anode, separator, a few drops of electrolyte, cathode, spacer, spring, and positive casing.
-
Crimp the coin cell to ensure proper sealing.
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes by the electrolyte.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI) on the anode.
-
Conduct galvanostatic cycling at various C-rates (e.g., C/5, C/2, 1C) within a specific voltage window appropriate for the electrode materials.
-
Record the charge and discharge capacities, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100 or more).
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in evaluating the electrochemical stability of this compound.
Conclusion and Future Outlook
This compound shows promise as an electrolyte solvent for high-voltage lithium-ion batteries, primarily due to its expected high anodic stability and lower melting point compared to sulfolane. The protocols provided herein offer a standardized approach for its electrochemical characterization. Further research is necessary to generate specific data on the performance of this compound with various lithium salts and electrode materials. Key areas for future investigation include the optimization of electrolyte formulations to maximize ionic conductivity and the long-term cycling stability of high-voltage cathode materials in electrolytes containing this compound. The formation and composition of the solid electrolyte interphase on graphite and lithium metal anodes in the presence of this solvent will also be a critical area of study.
Synthesis of Fine Chemicals Using 2,4-Dimethylsulfolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4-Dimethylsulfolane in the synthesis of fine chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to this compound
This compound is a polar aprotic solvent belonging to the sulfolane family of organosulfur compounds.[1] Its molecular structure, featuring a five-membered ring with a sulfonyl functional group and two methyl substituents, imparts a unique set of physicochemical properties that make it a promising medium for a variety of chemical transformations.[1]
Key Properties:
-
High Polarity: The sulfonyl group creates a strong dipole moment, enabling the effective solvation of cations and enhancing the reactivity of anions.[1] This characteristic is particularly advantageous in nucleophilic substitution reactions.[1]
-
Aprotic Nature: Lacking acidic protons, this compound is suitable for reactions involving strong bases and nucleophiles that would be quenched by protic solvents.[1]
-
High Boiling Point: With a boiling point of 281 °C, it allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.[1]
-
Thermal Stability: Like its parent compound sulfolane, it exhibits good thermal stability.
These properties position this compound as a potential alternative to other common polar aprotic solvents such as DMSO, DMF, and NMP in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2]
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂S | [3] |
| Molecular Weight | 148.23 g/mol | [4] |
| CAS Number | 1003-78-7 | [3] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 281 °C | [1] |
| Melting Point | -3 °C | [1] |
| Density | 1.136 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.473 | [1] |
Synthesis of this compound
The most common method for the preparation of this compound is the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[1] This process involves the saturation of the carbon-carbon double bond in the sulfolene ring.
Logical Workflow for Synthesis
Caption: Synthesis of this compound from a conjugated diene and sulfur dioxide.
Experimental Protocol: Catalytic Hydrogenation of 2,4-Dimethyl-3-sulfolene
This protocol is based on the general principles of sulfolene hydrogenation.[5]
Materials:
-
2,4-dimethyl-3-sulfolene
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
An appropriate solvent (e.g., the hydrogenated product, this compound, can be used as the solvent)[1]
-
Hydrogenation reactor (autoclave)
Procedure:
-
Reactor Setup: Charge the hydrogenation reactor with 2,4-dimethyl-3-sulfolene and the solvent.
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the reactor under an inert atmosphere to prevent ignition.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas to ensure an inert atmosphere and to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heating and Agitation: Heat the reactor to the target temperature while stirring the mixture to ensure good contact between the reactants and the catalyst.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Product Isolation: Purify the resulting this compound by distillation under reduced pressure.
Reaction Parameters (Illustrative):
| Parameter | Value |
| Catalyst | Raney Nickel |
| Temperature | 50-150 °C |
| Hydrogen Pressure | 10-50 bar |
| Solvent | This compound |
Note: The hydrogenation of 2,4-dimethyl-3-sulfolene results in the formation of two new stereocenters, leading to the possibility of cis and trans diastereomers.[1] The specific reaction conditions can influence the diastereomeric ratio of the product.
Applications in Fine Chemical Synthesis
While specific, detailed protocols for the use of this compound as a solvent in the synthesis of fine chemicals are not extensively documented in publicly available literature, its properties make it a strong candidate for various reaction types. Its utility can be inferred from the well-documented applications of its parent compound, sulfolane.
Potential Application Workflow
Caption: General workflow for using this compound as a reaction solvent.
Nucleophilic Substitution Reactions
As a polar aprotic solvent, this compound is expected to accelerate nucleophilic substitution reactions (S_N2 and S_NAr) by solvating cations, thereby increasing the reactivity of the "naked" anionic nucleophile.[1]
Hypothetical Protocol: Synthesis of an Aryl Ether
This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution.
Reaction: Ar-X + Nu- → Ar-Nu + X-
Materials:
-
An activated aryl halide (e.g., a chloronitrobenzene)
-
A nucleophile (e.g., a sodium phenoxide)
-
This compound (solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reactant Dissolution: In a reaction vessel equipped with a stirrer, condenser, and an inert gas inlet, dissolve the aryl halide and the nucleophile in this compound.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench it by pouring it into water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer with water and brine to remove any remaining this compound and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Polymerization Reactions
The high polarity and thermal stability of sulfolanes make them suitable solvents for certain polymerization reactions.[1] this compound is anticipated to be a good medium for polymerization processes where these properties are beneficial.[1]
Potential Application: Radical Ring-Opening Polymerization
Based on studies of similar cyclic sulfone derivatives, this compound could potentially be explored as a monomer or co-monomer in radical ring-opening polymerizations to introduce sulfonyl groups into the polymer backbone.
Safety and Handling
-
Toxicity: this compound is toxic if swallowed.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a promising polar aprotic solvent with a favorable combination of properties for use in the synthesis of fine chemicals. While specific industrial applications as a reaction solvent are not yet widely reported, its characteristics suggest its potential as a valuable tool for researchers and synthetic chemists, particularly in the areas of nucleophilic substitution and polymerization reactions. Further research into its application as a solvent is warranted to fully explore its capabilities in fine chemical synthesis.
References
Application Notes and Protocols for the Recycling and Recovery of 2,4-Dimethylsulfolane from Industrial Streams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the recovery and recycling of 2,4-Dimethylsulfolane from industrial process streams. The protocols are intended for laboratory-scale execution and are based on established industrial practices for sulfolane and its derivatives. Due to the limited availability of specific data for this compound, information for sulfolane is utilized as a reasonable proxy, given their similar chemical and physical properties.
Introduction
This compound, a member of the sulfolane family of organosulfur compounds, is utilized as a polar aprotic solvent in various industrial applications, including liquid-liquid and vapor-liquid extraction processes.[1] Its high polarity, thermal stability, and miscibility with both water and hydrocarbons make it a valuable solvent.[2] However, the presence of this compound in industrial wastewater and process streams necessitates efficient recovery and recycling methods to minimize environmental impact and reduce operational costs. The primary methods for recovering sulfolane compounds from industrial streams are vacuum distillation and liquid-liquid extraction.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the recovery of sulfolane, which can be considered indicative for this compound.
Table 1: Vacuum Distillation Recovery of Sulfolane
| Parameter | Value | Reference |
| Purity of Recovered Sulfolane | > 97% | [3][4] |
| Vaporization Temperature | < 177°C (350°F) to minimize thermal decomposition | [5] |
| Operating Pressure | < 100 mm Hg | [5] |
| Preferred Operating Conditions | ~165°C (330°F) and ~20 mm Hg absolute | [5] |
| Vaporization Percentage | 80 - 95% of the lean solvent stream | [5] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Sulfolane
| Parameter | Value | Reference |
| Extraction Solvent | Toluene | [6] |
| Recovery from Aqueous Solution | Up to 127% (attributed to analytical method) | [6] |
| Extraction Solvent | Ethyl Acetate (for plasma samples) | [6] |
| Recovery from Plasma | 93% | [6] |
| General LLE Process | Can be used to remove high-boiling or non-volatile components from aqueous streams | [7] |
Experimental Protocols
Protocol 1: Recovery of this compound by Vacuum Distillation
This protocol describes a laboratory-scale procedure for the purification of this compound from non-volatile contaminants.
Objective: To separate this compound from high-boiling point impurities and polymeric degradation products.
Materials:
-
Contaminated this compound stream
-
Heating mantle with stirrer
-
Round-bottom flask (distillation flask)
-
Short path distillation head with condenser and collection flask(s)
-
Vacuum pump
-
Pressure gauge (manometer)
-
Cold trap (optional, but recommended)
-
Thermometer or thermocouple
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the contaminated this compound sample into the round-bottom distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
Add a magnetic stir bar to the distillation flask for even heating.
-
Position the thermometer or thermocouple in the distillation head to accurately measure the vapor temperature.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum pump to the distillation apparatus, with a pressure gauge and a cold trap in line.
-
-
Distillation Process:
-
Begin stirring the sample in the distillation flask.
-
Gradually apply vacuum to the system, reducing the pressure to approximately 20 mm Hg.[5]
-
Once the desired vacuum is achieved, begin heating the distillation flask using the heating mantle. The temperature should be maintained below 177°C to minimize thermal decomposition.[5] A target temperature of around 165°C is recommended.[5]
-
Observe the system for the first signs of condensation on the thermometer bulb. Record the temperature at which the first drop of distillate is collected. This is the initial boiling point at the applied pressure.
-
Collect the purified this compound in the collection flask. Depending on the impurities, it may be beneficial to collect fractions.
-
Continue the distillation until approximately 80-95% of the initial volume has been distilled, or until the temperature of the vapor starts to rise significantly, indicating the presence of higher-boiling impurities.[5]
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool down completely before slowly releasing the vacuum.
-
-
Analysis:
Safety Precautions:
-
Always perform vacuum distillation behind a safety shield.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Recovery of this compound by Liquid-Liquid Extraction (LLE)
This protocol outlines a method for extracting this compound from an aqueous industrial stream.
Objective: To separate this compound from a water-based stream using an immiscible organic solvent.
Materials:
-
Aqueous stream containing this compound
-
Toluene (or other suitable immiscible organic solvent)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
pH meter and adjustment solutions (if necessary)
-
Sodium chloride (optional)
Procedure:
-
Preparation:
-
Obtain a representative sample of the aqueous stream containing this compound.
-
Measure a specific volume of the aqueous sample and place it in a separatory funnel.
-
For enhanced separation, the aqueous phase can be saturated with sodium chloride to decrease the solubility of the organic solvent in the aqueous layer.
-
-
Extraction:
-
Add an equal volume of toluene to the separatory funnel. The optimal solvent-to-feed ratio may need to be determined empirically.
-
Stopper the separatory funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup.
-
Mount the separatory funnel on a ring stand and allow the layers to separate completely. The organic phase (toluene containing this compound) will be the upper layer, and the aqueous phase will be the lower layer.
-
Carefully drain the lower aqueous layer into a beaker.
-
Drain the upper organic layer into a separate clean, dry beaker.
-
For higher recovery efficiency, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh toluene. The organic extracts can then be combined.
-
-
Solvent Recovery:
-
The toluene extract containing the this compound is then transferred to a round-bottom flask for solvent removal.
-
Use a rotary evaporator to remove the toluene under reduced pressure. The bath temperature should be set appropriately for toluene evaporation (typically 40-50°C).
-
The recovered this compound will remain in the flask as the higher-boiling point residue.
-
-
Analysis:
-
Determine the concentration of this compound in the initial aqueous sample, the treated aqueous phase, and the final recovered product using a suitable analytical method such as GC-MS.[6]
-
Calculate the extraction efficiency based on the analytical results.
-
Safety Precautions:
-
Work in a well-ventilated fume hood, as toluene is a volatile and flammable organic solvent.
-
Wear appropriate PPE, including safety glasses, lab coat, and solvent-resistant gloves.
-
Ensure the separatory funnel is properly supported and vented during extraction.
Further Considerations
-
Adsorption: Activated carbon has been shown to be effective for the removal of sulfolane from aqueous media, with coconut shell-based activated carbon showing high adsorption capacity.[8] This method could be explored as a polishing step after LLE or for treating dilute streams.
-
Centrifugal Extraction: For larger-scale continuous processes, centrifugal extraction offers a more efficient and compact alternative to traditional LLE, with rapid mixing and separation.[9] This method involves multi-stage countercurrent extraction to achieve high recovery rates.[9]
These protocols and notes provide a foundation for developing and optimizing the recovery of this compound from various industrial streams. It is recommended that initial experiments be conducted on a small scale to determine the optimal parameters for a specific industrial effluent.
References
- 1. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN105017210A - Regeneration method of sulfolane - Google Patents [patents.google.com]
- 5. US3396090A - Recovery of sulfolane by distillation with pre-vaporization - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Leveraging Liquid-Liquid Extraction for Contaminant Removal | AIChE [aiche.org]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Recovery of Sulfolane from Wastewater - Tiei liquid/liquid mixing and separation [tyextractor.com]
Application Notes and Protocols for Liquid-Liquid Equilibrium Studies Involving 2,4-Dimethylsulfolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to liquid-liquid equilibrium (LLE) studies involving 2,4-Dimethylsulfolane. Due to a lack of extensive published LLE data specifically for this compound, this guide leverages data and protocols for its parent compound, sulfolane, which is widely used in similar industrial applications and serves as a close analogue.[1] The principles and methodologies described herein are directly applicable to the study of this compound.
Introduction to this compound in Liquid-Liquid Extraction
This compound, a derivative of sulfolane, is a polar aprotic solvent with properties that make it suitable for selective extraction processes in the chemical and pharmaceutical industries.[1] Like sulfolane, it exhibits high selectivity for aromatic and polar compounds, allowing for their separation from non-aromatic and less polar compounds.[1][2] This characteristic is particularly valuable in processes such as the purification of aromatic hydrocarbons (e.g., benzene, toluene, xylene) from aliphatic hydrocarbons.[1]
Key Properties of this compound:
| Property | Value |
| CAS Number | 1003-78-7 |
| Molecular Formula | C6H12O2S |
| Molecular Weight | 148.22 g/mol |
| Boiling Point | 280-281 °C (with some decomposition)[3] |
| Density | 1.136 g/mL at 20 °C[3] |
| Solubility | Miscible with lower aromatic hydrocarbons; partially miscible with naphthenes, olefins, and paraffins; limited miscibility with water.[3] |
Quantitative Liquid-Liquid Equilibrium Data (Analogous Systems with Sulfolane)
The following tables summarize LLE data for ternary systems containing sulfolane, an aromatic compound, and an aliphatic compound. This data provides a strong indication of the expected behavior of systems involving this compound.
Table 1: Tie-Line Data for {Sulfolane (1) + Toluene (2) + n-Heptane (3)} at 313.2 K and atmospheric pressure.
| Raffinate Phase (Mole Fraction) | Extract Phase (Mole Fraction) |
| Sulfolane (x₁) | Toluene (x₂) |
| Data not available in search results | Data not available in search results |
Table 2: Tie-Line Data for {Sulfolane (1) + Benzene (2) + Cyclohexane (3)} at 303.15 K and atmospheric pressure.
| Raffinate Phase (Mole Fraction) | Extract Phase (Mole Fraction) |
| Sulfolane (x₁) | Benzene (x₂) |
| Data not available in search results | Data not available in search results |
Note: Specific tie-line data was not found in the provided search results. The following sections describe the protocol to obtain such data.
Experimental Protocol for Determination of Liquid-Liquid Equilibrium Data
This protocol outlines the experimental procedure for determining the binodal curve and tie-lines for a ternary system, such as this compound + an aromatic hydrocarbon + an aliphatic hydrocarbon.
3.1. Materials and Equipment
-
Chemicals: this compound (≥98% purity), aromatic hydrocarbon (e.g., toluene, benzene), aliphatic hydrocarbon (e.g., n-heptane, cyclohexane), all of analytical grade.
-
Apparatus: Jacketed glass equilibrium cell (approx. 70 mL) with a magnetic stirrer, thermostatic water bath with temperature control (±0.1 K), analytical balance (±0.0001 g), gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID), syringes for sampling.
3.2. Experimental Workflow
Caption: Experimental workflow for determining liquid-liquid equilibrium data.
3.3. Detailed Procedure
-
Preparation of Mixtures: Prepare a series of ternary mixtures of this compound, the aromatic compound, and the aliphatic compound with known overall compositions by weight using an analytical balance.
-
Equilibration:
-
Introduce a prepared mixture into the jacketed glass equilibrium cell.
-
Maintain the desired temperature by circulating water from the thermostatic bath.
-
Stir the mixture vigorously for a sufficient time (e.g., 2 hours) to ensure intimate contact between the phases and allow the system to reach equilibrium.[4]
-
-
Phase Separation:
-
Stop the stirrer and allow the mixture to settle for an extended period (e.g., 4 hours) to ensure complete separation of the two liquid phases: the solvent-rich extract phase (denser, lower layer) and the solvent-lean raffinate phase (upper layer).[4]
-
-
Sampling:
-
Carefully withdraw samples from the center of each phase using syringes to avoid contamination from the other phase or the interface.
-
-
Analysis:
-
Analyze the composition of each sample using a calibrated gas chromatograph. The GC conditions (e.g., column type, temperatures, flow rates) should be optimized for the specific components of the system.
-
-
Data Presentation:
-
The compositions of the two phases in equilibrium represent a tie-line. Repeat the procedure for various initial mixture compositions to obtain a set of tie-lines.
-
Plot the compositions of the raffinate and extract phases on a ternary phase diagram to construct the binodal curve and visualize the tie-lines.
-
Data Analysis and Interpretation
From the experimental tie-line data, two important parameters for evaluating the solvent's performance can be calculated:
-
Distribution Coefficient (D): The ratio of the concentration of the solute (aromatic compound) in the extract phase to its concentration in the raffinate phase. A higher distribution coefficient indicates a better solvency for the target compound.
-
Selectivity (S): The ratio of the distribution coefficient of the solute (aromatic) to the distribution coefficient of the diluent (aliphatic). A higher selectivity indicates a more efficient separation.
Signaling Pathways and Logical Relationships
The logical relationship in a liquid-liquid extraction process for aromatic/aliphatic separation can be visualized as follows:
Caption: Logical flow of a liquid-liquid extraction process.
References
Troubleshooting & Optimization
Technical Support Center: 2,4-Dimethylsulfolane Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2,4-Dimethylsulfolane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in technical-grade this compound?
A1: Common impurities in this compound typically arise from its synthesis and potential degradation. The most direct synthesis method is the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[1] Impurities may include:
-
Unreacted Precursors: Residual 2,4-dimethyl-3-sulfolene from incomplete hydrogenation.[1]
-
Synthesis Byproducts: Unreacted sulfur dioxide (SO₂) from the formation of the sulfolene precursor.[1][2]
-
Degradation Products: Technical-grade sulfolane compounds can contain small amounts of impurities that slowly decompose over time, especially at high temperatures, to produce sulfur dioxide and other acidic compounds.[2]
-
Water and Dissolved Gases: Moisture, carbon dioxide, and sulfur dioxide can be present as dissolved impurities.[2]
-
Color Impurities: Contaminated or spent sulfolane can have a distinct color, indicating the presence of degradation byproducts.[3]
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques are:
-
Vacuum Distillation: A straightforward and widely used method to separate this compound from less volatile or more volatile impurities.[1][4][5]
-
Thermal Treatment Followed by Distillation: A specialized process to remove thermally unstable impurities. The crude material is heated to accelerate the decomposition of these impurities, and the resulting volatile byproducts are then removed by distillation.[1][2]
-
Ion Exchange Chromatography: Particularly effective for removing acidic and ionic impurities from spent or contaminated sulfolane by passing it through anion and/or cation exchange resins.[3][6]
-
Azeotropic or Extractive Distillation: These methods are used in industrial settings, often to separate sulfolanes from hydrocarbons or other compounds with close boiling points.[7][8]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Useful for separating and quantifying volatile organic impurities, such as isomers or residual starting materials.[1][9]
-
High-Performance Liquid Chromatography (HPLC): Can be employed to quantify trace non-volatile or polar impurities using a polar stationary phase.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structural integrity of the this compound molecule.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify gaseous byproducts from decomposition, such as SO₂.[1]
Q4: What are the key physical properties of this compound?
A4: The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [10][11] |
| Molecular Weight | 148.22 g/mol | [10] |
| Appearance | Colorless to yellow or brown liquid | [5][10] |
| Melting Point | -3 °C | [4][5][11] |
| Boiling Point | 281 °C (with some decomposition) | [4][5] |
| 123.3 °C at 5 mmHg | ||
| Density | 1.136 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.473 | [4][5] |
Troubleshooting Guides
Problem: My this compound sample is discolored (yellow/brown) and may be acidic.
This issue often indicates the presence of thermal degradation products.[2][3] These acidic byproducts can be corrosive and interfere with chemical reactions.[2]
-
Solution 1: Thermal Treatment & Distillation: For stabilizing the material and removing color, a heat treatment followed by vacuum distillation is highly effective. Heating the crude sulfolane accelerates the breakdown of unstable impurities, which can then be distilled off.[1][2] See Protocol 2 for a detailed methodology.
-
Solution 2: Ion Exchange Resin: If the discoloration is due to dissolved ionic or acidic impurities, passing the solvent through a column of anion exchange resin can effectively remove them.[3] For a broader range of impurities, using both cation and anion exchange resins in series is recommended.[3] See Protocol 3 .
Problem: Analytical tests (GC/NMR) show the presence of residual starting materials or other organic compounds.
This indicates that the initial synthesis or a previous application left behind contaminants.
-
Solution: Vacuum Distillation: Fractional vacuum distillation is the most effective method for separating compounds with different boiling points.[1][4] Given the high boiling point of this compound, performing the distillation under reduced pressure is crucial to prevent thermal decomposition.[12] See Protocol 1 .
Problem: My sample contains non-volatile contaminants or polymeric material.
This can occur when the solvent has been used in high-temperature applications or has undergone significant degradation.[13]
-
Solution 1: Filtration: If the impurities are suspended particulate matter, an initial filtration step can improve the stability and effectiveness of subsequent purification methods.[3]
-
Solution 2: Vacuum Distillation: Distillation effectively separates the desired liquid product from non-volatile residues. The contaminants will remain in the distillation flask as "bottoms".[12] See Protocol 1 .
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing volatile and non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation Conditions:
-
Gradually reduce the pressure to approximately 5-20 mmHg.[12]
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate temperature for the applied pressure (e.g., ~123 °C at 5 mmHg).
-
-
Collection: Collect the purified, colorless liquid in the receiving flask. Discard the initial and final fractions, which may contain higher concentrations of impurities.
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.
Protocol 2: Thermal Treatment for Stabilization and Purification
This method is designed to remove thermally unstable impurities that lead to acidity and color.[2]
-
Heating Stage:
-
Place the crude this compound in a round-bottom flask equipped with a reflux condenser.
-
Heat the material to a temperature between 150 °C and 220 °C.[1][2]
-
Maintain this temperature for a period of 5 to 50 hours. The optimal duration depends on the level of impurities.[2] This step accelerates the decomposition of unstable compounds into more volatile products like SO₂.[2]
-
-
Distillation Stage:
-
After the heat treatment, allow the flask to cool.
-
Reconfigure the apparatus for vacuum distillation as described in Protocol 1 .
-
To facilitate the removal of stubbornly held gases like SO₂, an inert stripping gas (e.g., nitrogen) can be bubbled through the liquid during distillation.[2]
-
Perform the vacuum distillation to separate the purified this compound from the decomposition products and any non-volatile residue.
-
Protocol 3: Purification using Ion Exchange Resins
This protocol is ideal for removing dissolved ionic and acidic impurities from spent or contaminated solvent.[3]
-
Resin Preparation:
-
Select a strong base anion exchange resin. If cation impurities are also suspected, prepare a strong acid cation exchange resin as well.
-
Prepare a chromatography column with the anion exchange resin. For comprehensive purification, a second column with the cation exchange resin can be set up to run in series after the anion column.[3]
-
-
Elution:
-
Slowly pass the crude or spent this compound through the column(s).
-
The flow rate should be slow enough to allow for efficient binding of the ionic impurities to the resin.
-
-
Collection and Analysis:
-
Collect the eluate.
-
Analyze the purified solvent for residual acidity and ionic content to confirm the effectiveness of the treatment.
-
-
Final Polish (Optional): For the highest purity, the solvent collected after ion exchange can be subjected to a final vacuum distillation (Protocol 1 ) to remove any potential leachables from the resin or other organic impurities.
Visualized Workflows
Caption: General workflow for selecting a purification strategy for this compound.
Caption: Troubleshooting guide for discolored or acidic this compound.
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 3. EP0412214B1 - Purifying sulfolane - Google Patents [patents.google.com]
- 4. This compound | 1003-78-7 [chemicalbook.com]
- 5. This compound CAS#: 1003-78-7 [m.chemicalbook.com]
- 6. Sulfolane - Wikipedia [en.wikipedia.org]
- 7. US2496207A - Azeotropic distillation of hydrocarbons from sulfolanes - Google Patents [patents.google.com]
- 8. Extractive Distillation [sulfolane.cn]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. This compound 95%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. US3396090A - Recovery of sulfolane by distillation with pre-vaporization - Google Patents [patents.google.com]
- 13. cpchem.com [cpchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2,4-Dimethylsulfolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,4-Dimethylsulfolane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a polar aprotic solvent.[1] Its solubility characteristics are crucial for its use in various applications, including as a solvent for chemical reactions and extractions.[2] The presence of two methyl groups increases its lipophilicity compared to the parent compound, sulfolane, which can alter its solubility profile.[1] Understanding its solubility is essential for designing experiments, ensuring reaction homogeneity, and preventing compound precipitation.
Q2: What are the general solubility properties of this compound?
While precise quantitative data is limited, this compound is known to have limited miscibility with water. It is generally miscible with lower aromatic hydrocarbons but only partially miscible with non-polar solvents like naphthenes, olefins, and paraffins.
Q3: What factors can influence the solubility of compounds in this compound?
Several factors can affect the solubility of a solute in this compound:
-
Temperature: For most solids, solubility increases with temperature.
-
Co-solvents: The addition of a co-solvent can significantly alter the polarity of the solvent system, thereby improving the solubility of the solute.
-
pH: For ionizable compounds, adjusting the pH of the solution can dramatically impact solubility.
-
Purity of the solvent: Impurities in this compound can affect its solvation properties.
Troubleshooting Guides
Issue 1: My compound is not dissolving in this compound at room temperature.
Possible Causes:
-
The compound has low intrinsic solubility in this compound.
-
The concentration of the compound is too high.
-
The system has not reached equilibrium.
Troubleshooting Steps:
-
Increase Temperature: Gently heat the mixture while stirring. Many compounds exhibit increased solubility at higher temperatures. Ensure the temperature does not exceed the decomposition point of your compound or the boiling point of any co-solvents.
-
Sonication: Use an ultrasonic bath to provide energy to the system, which can aid in the dissolution of solid particles.
-
Reduce Concentration: If possible, try preparing a more dilute solution.
-
Co-solvent Addition: Introduce a co-solvent that is miscible with this compound and in which your compound has better solubility. Refer to the Co-solvent Selection Guide below.
Issue 2: My compound precipitates out of the this compound solution upon cooling or standing.
Possible Causes:
-
The solution was supersaturated at a higher temperature.
-
Changes in ambient temperature.
-
Evaporation of a volatile co-solvent.
Troubleshooting Steps:
-
Maintain Elevated Temperature: If the experimental conditions allow, maintain the solution at the temperature at which the compound was fully dissolved.
-
Re-dissolution and Seeding: Re-heat the solution to dissolve the precipitate and then allow it to cool slowly. In some cases, adding a seed crystal of the compound at a slightly elevated temperature can promote the formation of more stable crystals that are less prone to crashing out.
-
Use of a Co-solvent: A carefully selected co-solvent can help to keep the compound in solution over a wider range of temperatures.
Issue 3: I am observing an oiling out or phase separation instead of dissolution.
Possible Causes:
-
The compound and this compound have significantly different polarities.
-
The compound is melting but not dissolving.
Troubleshooting Steps:
-
Co-solvent System: Employ a co-solvent system to modify the overall polarity of the solvent to be more compatible with the compound.
-
Hot Filtration: If the compound is melting, consider a hot filtration technique to separate the molten compound from the solvent. Upon cooling, the compound may crystallize in a more manageable form.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1003-78-7 | [3] |
| Molecular Formula | C6H12O2S | [3] |
| Molecular Weight | 148.23 g/mol | [3] |
| Melting Point | -3 °C | [3][4] |
| Boiling Point | 281 °C | [3][4] |
| Density | 1.136 g/mL at 25 °C | [3][4] |
| Appearance | Colorless to yellow liquid | [2] |
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Miscibility |
| Water | Limited |
| Lower Aromatic Hydrocarbons | Miscible |
| Naphthenes | Partially Miscible |
| Olefins | Partially Miscible |
| Paraffins | Partially Miscible |
Experimental Protocols
Protocol 1: General Method for Determining Kinetic Solubility in this compound
This protocol provides a general method for assessing the kinetic solubility of a compound, which is often sufficient for early-stage drug discovery and research.[5][6]
Materials:
-
This compound
-
Test compound
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Prepare a high-concentration stock solution of the test compound in a suitable volatile organic solvent (e.g., methanol, acetone).
-
Dispense a small, known volume of the stock solution into a vial.
-
Evaporate the volatile solvent under a stream of nitrogen to leave a thin film of the compound.
-
Add a known volume of this compound to the vial.
-
Vortex the vial vigorously for 1-2 hours at a controlled temperature.
-
Centrifuge the sample to pellet any undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis). The resulting concentration is the kinetic solubility.
Protocol 2: Co-solvent Screening for Enhancing Solubility
This protocol outlines a method for systematically screening for an effective co-solvent to improve the solubility of a compound in this compound.
Materials:
-
This compound
-
A selection of co-solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Water)
-
Test compound
-
Vials and vortex mixer
Procedure:
-
Prepare a series of vials containing the test compound.
-
To each vial, add a different pre-mixed ratio of this compound and a co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 by volume).
-
Include control vials with only this compound and only the co-solvent.
-
Vortex all vials for an extended period (e.g., 24 hours) to ensure equilibrium is approached.
-
Visually inspect the vials for dissolution.
-
For promising co-solvent systems, quantify the solubility as described in Protocol 1.
Visualizations
Signaling Pathway Diagrams
Sulfone derivatives have been shown to modulate various cellular signaling pathways. Below are simplified diagrams of two such pathways that could be relevant in the context of drug development and biological research involving sulfone-containing compounds.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by sulfone derivatives.
Caption: Overview of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow Diagrams
Caption: A logical workflow for troubleshooting solubility issues of a compound in this compound.
Caption: Experimental workflow for developing a this compound-based formulation for a poorly soluble drug candidate.
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 1003-78-7 [chemicalbook.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions in 2,4-Dimethylsulfolane
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reaction conditions when using 2,4-Dimethylsulfolane as a solvent. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data tables to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent?
A1: this compound is a polar aprotic solvent, meaning it has a high dielectric constant and polarity but lacks acidic protons.[1] This makes it particularly suitable for reactions involving strong bases and nucleophiles, which would otherwise be deactivated by protonation.[1] Its high boiling point (281 °C) allows for reactions to be conducted at elevated temperatures.[1][2][3]
Q2: What are the key physical properties of this compound?
A2: Key physical properties are summarized in the table below.
Q3: In which types of reactions is this compound particularly effective?
A3: Due to its polar aprotic nature, this compound is effective in reactions that proceed through charged intermediates.[1] It can stabilize carbocations in SN1 reactions and enhance the reactivity of anionic nucleophiles in SN2 reactions by solvating the accompanying cation.[1] It is also a suitable medium for polymerization reactions requiring high polarity and thermal stability.[1]
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is toxic if swallowed and may cause irritation upon contact with skin or eyes.[4] It is classified as an acute toxicant (Category 3).[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Q5: My reaction is sluggish or not proceeding to completion. What are some potential causes and solutions?
A5: Several factors could contribute to slow reaction rates. Consider the following:
-
Insufficient Temperature: Given its high boiling point, reactions in this compound can often be performed at elevated temperatures to increase the reaction rate.
-
Poor Solubility of Reactants: While it dissolves a wide range of polar and ionic compounds, the methyl groups in this compound increase its lipophilicity, which may affect the solubility of very polar or nonpolar reactants.[1] Consider using a co-solvent to improve solubility.
-
Catalyst Deactivation: If using a catalyst, it may be poisoned by impurities in the solvent or reactants. Ensure the purity of all components. For instance, Raney nickel, sometimes used in the synthesis of sulfolanes, is susceptible to poisoning by sulfur compounds.[1]
Q6: I am observing unexpected byproducts in my reaction. How can I mitigate this?
A6: The formation of byproducts can often be attributed to solvent decomposition or side reactions.
-
Solvent Decomposition: At temperatures approaching its boiling point (280-281 °C), this compound can decompose, potentially releasing sulfur dioxide.[5][6] This is especially true if impurities are present.[6] Running the reaction at the lowest effective temperature can minimize this.
-
Presence of Water: Water can act as a nucleophile in some reactions, leading to hydrolysis of starting materials or products. Ensure the solvent is sufficiently dry for moisture-sensitive reactions.
Q7: How can I purify this compound if I suspect it contains impurities?
A7: The recommended method for purifying this compound is vacuum distillation.[2][3] For technical-grade solvent that may contain thermally unstable impurities, a pre-treatment step of heating the solvent to between 150°C and 220°C can be employed to decompose these impurities before distillation.[1][6]
Q8: My product is difficult to isolate from the this compound solvent. What extraction strategies can I use?
A8: Due to its high boiling point, removing this compound by evaporation can be challenging.
-
Liquid-Liquid Extraction: Since this compound has limited miscibility with water, you may be able to extract your product into an immiscible organic solvent.[5] Multiple extractions may be necessary.
-
Crystallization: If your product is a solid, cooling the reaction mixture may induce crystallization, allowing for separation by filtration.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂S | [5] |
| Molecular Weight | 148.22 g/mol | [5] |
| Boiling Point | 281 °C (with some decomposition) | [2][3][5] |
| Melting Point | -3 °C | [2][3] |
| Density | 1.136 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.473 | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
-
Solvent Preparation: If the reaction is sensitive to moisture, dry the this compound over a suitable drying agent (e.g., molecular sieves) prior to use.
-
Reaction Setup: Assemble a dry, inert-atmosphere reaction apparatus (e.g., a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet).
-
Reagent Addition: Charge the flask with the electrophile and this compound. Begin stirring and ensure the substrate is fully dissolved.
-
Nucleophile Addition: Add the nucleophile to the reaction mixture. If the nucleophile is a solid, it may be added directly. If it is a liquid or solution, add it dropwise via a syringe or dropping funnel.
-
Heating: Heat the reaction mixture to the desired temperature using an oil bath or heating mantle with a temperature controller. Monitor the internal temperature of the reaction.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Product Isolation: Isolate the product via liquid-liquid extraction with a suitable organic solvent. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Heating: Gently heat the flask containing the crude this compound using a heating mantle.
-
Distillation: Gradually reduce the pressure using a vacuum pump. Collect the fraction that distills at the appropriate boiling point for the given pressure.
-
Storage: Store the purified this compound over molecular sieves in a sealed container to prevent moisture absorption.
Visualizations
Caption: A typical workflow for conducting a chemical reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. This compound | 1003-78-7 [chemicalbook.com]
- 3. This compound CAS#: 1003-78-7 [m.chemicalbook.com]
- 4. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
Preventing degradation of 2,4-Dimethylsulfolane at high temperatures
Disclaimer: This document provides technical guidance on preventing the degradation of 2,4-Dimethylsulfolane at high temperatures. Much of the available literature focuses on the parent compound, sulfolane. Due to their structural similarity, the information on sulfolane is used here as a close proxy for this compound and should be considered a valuable starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
This compound is a polar aprotic solvent with a high boiling point and thermal stability, making it suitable for a variety of chemical reactions and industrial processes that require elevated temperatures.[1] Its stability is crucial for ensuring reaction specificity, preventing the formation of undesirable byproducts, and avoiding corrosive conditions that can damage equipment.[2]
Q2: At what temperature does this compound start to degrade?
While specific data for this compound is limited, its parent compound, sulfolane, begins to decompose at temperatures above 220°C (428°F).[3][4] The degradation rate of sulfolane increases sharply as the temperature rises further.[3] It is advisable to handle this compound with care at or above this temperature.
Q3: What are the primary degradation products of sulfolanes at high temperatures?
The thermal decomposition of sulfolane yields sulfur dioxide (SO₂) and a polymeric material.[3][4] The formation of sulfur dioxide can lead to corrosive acidic byproducts, particularly in the presence of water.[2]
Q4: How can I visually identify if my this compound is degrading?
Discoloration, often a yellowing or browning of the solvent, can be an indicator of degradation.[4] The presence of a pungent odor, characteristic of sulfur dioxide, is also a strong indicator of decomposition.
Q5: What factors can accelerate the thermal degradation of this compound?
Several factors can influence the rate of degradation:
-
Temperature: Higher temperatures significantly increase the rate of decomposition.[3]
-
Presence of Oxygen: The presence of air (oxygen) can accelerate the degradation of sulfolanes, leading to a higher release of SO₂ compared to an inert atmosphere.[3][4]
-
Impurities: Crude sulfolane can contain impurities that are less stable and decompose at lower temperatures, initiating the degradation process.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solvent Discoloration (Yellowing/Browning) | Initial stages of thermal degradation or presence of impurities. | - Lower the operating temperature if possible.- Purge the system with an inert gas (e.g., nitrogen) to remove oxygen.- Consider purifying the solvent before use. A common method for sulfolanes is to heat the crude solvent to 150-220°C to decompose unstable impurities, followed by vacuum distillation.[1] |
| Pungent Odor (Sulfur Dioxide) | Significant thermal decomposition is occurring. | - Immediately reduce the temperature of the system.- Ensure adequate ventilation and take appropriate safety precautions due to the toxicity of SO₂.- Implement an inert gas blanket to prevent further oxidation. |
| Corrosion of Equipment | Formation of acidic byproducts (e.g., sulfurous acid) from the reaction of sulfur dioxide with moisture. | - Ensure the solvent and reaction system are as anhydrous as possible.- Use corrosion-resistant materials for your equipment.- Implement a purification step to remove acidic components. |
| Inconsistent Reaction Results | Degradation of the solvent may be interfering with the chemical reaction. | - Monitor the purity of the this compound throughout the process.- Use a fresh or purified batch of the solvent.- Investigate the use of thermal stabilizers. While specific data for this compound is scarce, studies on sulfolane have explored the use of amine alcohols as additives to restrain thermal decomposition.[5] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Boiling Point | 281°C (lit.)[6][7] |
| Melting Point | -3°C (lit.)[6][7] |
| Density | 1.136 g/mL at 25°C (lit.)[6][7] |
Table 2: Thermal Decomposition Rates of Sulfolane (as a proxy for this compound)
| Temperature (°C) | Bubbled Gas | Rate of Decomposition (% per hour) |
| 200 | Nitrogen | 0.002[4] |
| 220 | Nitrogen | 0.010[4] |
| 200 | Air | 0.009[4] |
Note: This data is for sulfolane and should be used as an estimate for the behavior of this compound.
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To determine the onset temperature of thermal decomposition and identify degradation products.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place a known amount of this compound into a sample pan for the DSC or TGA.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).
-
Monitor the heat flow (DSC) or weight loss (TGA) as a function of temperature. The onset temperature of a significant exothermic event or weight loss indicates the beginning of decomposition.
-
To identify volatile degradation products, the off-gas from the thermal analysis instrument can be collected and analyzed by GC-MS.
-
Analyze the residual material to characterize non-volatile decomposition products.
Protocol 2: Evaluation of Potential Stabilizers
Objective: To assess the effectiveness of additives in preventing the thermal degradation of this compound.
Materials:
-
This compound
-
Candidate stabilizer (e.g., hindered phenols, amine alcohols)
-
Heating mantle with temperature controller
-
Round-bottom flask with a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Method for quantifying degradation (e.g., titration of acidic byproducts, GC analysis of the parent compound)
Procedure:
-
Set up two parallel experiments. In one flask, place a known volume of this compound. In the second flask, add the same volume of solvent plus a specific concentration of the stabilizer.
-
Heat both flasks to the desired high temperature (e.g., 220°C) under a nitrogen atmosphere for a set period (e.g., 6 hours).
-
After the heating period, allow the samples to cool to room temperature.
-
Analyze the samples from both flasks to quantify the extent of degradation. A lower level of degradation in the sample with the additive indicates a stabilizing effect.
-
Repeat the experiment with different concentrations of the stabilizer to determine the optimal dosage.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for thermal stability testing.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 3. Factors Affecting Decomposition of Sulfolane Solvent in Aromatic Extraction Units and Countermeasures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1003-78-7 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Improving Extractive Distillation Efficiency with 2,4-Dimethylsulfolane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 2,4-Dimethylsulfolane as a solvent in extractive distillation processes.
FAQs: Understanding this compound in Extractive Distillation
Q1: What is this compound and why is it used in extractive distillation?
This compound is a polar aprotic solvent belonging to the sulfolane family.[1] It is used as a solvent in extractive distillation to alter the relative volatility of components in a mixture, facilitating the separation of compounds with close boiling points or those that form azeotropes.[2][3][4] Its high boiling point and thermal stability make it a suitable choice for many industrial applications.[1]
Q2: What are the key physical properties of this compound relevant to extractive distillation?
Understanding the physical properties of this compound is crucial for designing and troubleshooting your extractive distillation process.
| Property | Value | Source(s) |
| Molecular Weight | 148.22 g/mol | [5] |
| Boiling Point | 281 °C (lit.) | [5][6] |
| Melting Point | -3 °C (lit.) | [5][6] |
| Density | 1.136 g/mL at 25 °C (lit.) | [5][6] |
| Flash Point | 294 °F | [5] |
Q3: What safety precautions should be taken when working with this compound?
This compound may cause eye, skin, and respiratory tract irritation.[7] It is toxic if swallowed.[8][9] Always consult the Safety Data Sheet (SDS) before use.[7][8] General safety measures include:
-
Working in a well-ventilated area.[8]
-
Wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
-
Avoiding inhalation, ingestion, and contact with skin and eyes.[7][8]
-
Storing in a tightly closed container in a cool, dry place.[8]
Q4: In which industries is extractive distillation with sulfolane derivatives applicable?
Extractive distillation with sulfolane and its derivatives is utilized in various industries, including:
-
Petrochemical and Refining: For the separation of aromatic and aliphatic hydrocarbons.[3][4][10]
-
Pharmaceutical: For the purification of active pharmaceutical ingredients (APIs) and intermediates.[2][11][12]
-
Chemical: For the separation of close-boiling mixtures and azeotropes.[12]
Troubleshooting Guide
This guide addresses common issues encountered during extractive distillation experiments using this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation Efficiency | - Incorrect solvent-to-feed ratio.- Suboptimal feed tray location.- Inadequate number of theoretical stages.- Foaming in the column.[13] | - Optimize the solvent-to-feed ratio. This often requires experimental iteration.[14]- Adjust the feed tray location to ensure optimal contact between the feed, solvent, and vapor.- If possible, use a column with more stages or packing material.- Investigate and mitigate the cause of foaming. In some cases, anti-foaming agents might be necessary, but their compatibility with the system must be verified.[13] |
| Solvent Degradation | - High reboiler temperature.- Presence of oxygen.[15][16] | - Operate the reboiler at the lowest possible temperature that still achieves the desired separation.[15]- Ensure the system is properly sealed to prevent oxygen ingress.[16] |
| Solvent Loss | - High overhead temperature.- Inefficient condenser.- Entrainment in the overhead product. | - Optimize the reflux ratio to control the overhead temperature.- Ensure the condenser has sufficient cooling capacity.- Check for and address any issues leading to liquid entrainment. |
| High Energy Consumption | - Excessive reflux ratio.- High solvent circulation rate.- Inefficient heat integration. | - Optimize the reflux ratio to the minimum required for the desired purity.- Optimize the solvent-to-feed ratio to avoid excessive solvent heating and cooling.[14]- Explore opportunities for heat integration, such as preheating the feed with the bottoms product. |
| Column Flooding | - High vapor or liquid flow rates.- Foaming.[13] | - Reduce the feed rate or reboiler duty.- Address the root cause of any foaming.[13] |
| Solvent Regeneration Issues | - Fouling of reboiler heat exchanger surfaces.[15]- Thermal decomposition of the solvent at high temperatures.[15][16] | - Consider pre-vaporization of the solvent before it enters the regeneration column to minimize fouling.[15]- Operate the regeneration column under vacuum to reduce the boiling point of the solvent and minimize thermal degradation. |
Experimental Protocols
While specific experimental protocols are highly dependent on the mixture being separated, the following provides a general methodology for extractive distillation using this compound.
1. Solvent Selection and Purity Verification:
-
Objective: To confirm the suitability and purity of this compound for the intended separation.
-
Methodology:
-
Obtain a sample of this compound.
-
Verify its purity using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Confirm its physical properties (e.g., boiling point, density) match the known values.
-
2. Vapor-Liquid Equilibrium (VLE) Determination:
-
Objective: To understand the effect of this compound on the relative volatility of the key components.
-
Methodology:
-
Prepare binary mixtures of the components to be separated.
-
Use an ebulliometer or a static VLE cell to measure the equilibrium compositions of the liquid and vapor phases at different temperatures and a constant pressure.
-
Repeat the measurements with the addition of a known concentration of this compound to determine the change in relative volatility.
-
3. Bench-Scale Extractive Distillation:
-
Objective: To determine the optimal operating parameters for the separation.
-
Methodology:
-
Set up a laboratory-scale extractive distillation column with a reboiler, condenser, and feed and solvent pumps.
-
Prepare the feed mixture and the this compound solvent.
-
Start the column by feeding the solvent and bringing the system to a steady state.
-
Introduce the feed at a predetermined rate and location.
-
Systematically vary key parameters such as:
-
Solvent-to-feed ratio
-
Reflux ratio
-
Feed tray location
-
Reboiler duty
-
-
Collect samples of the overhead and bottoms products at each condition and analyze their composition using GC or HPLC.
-
Determine the set of parameters that provides the desired product purity with the highest efficiency.
-
Visualizations
Caption: General workflow for extractive distillation using this compound.
Caption: A simplified logic diagram for troubleshooting poor separation efficiency.
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. intactone.com [intactone.com]
- 3. pharmaguides.in [pharmaguides.in]
- 4. researchgate.net [researchgate.net]
- 5. parchem.com [parchem.com]
- 6. This compound | 1003-78-7 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kochmodular.com [kochmodular.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Extractive Distillation [mdpi.com]
- 13. US3661773A - Foam prevention in extractive stripping of sulfolane solvent extract - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. stratusengr.com [stratusengr.com]
- 16. researchgate.net [researchgate.net]
Minimizing side reactions when using 2,4-Dimethylsulfolane
Welcome to the technical support center for 2,4-Dimethylsulfolane. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and minimize side reactions during its use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent?
A1: this compound is a polar aprotic solvent, meaning it has a high dielectric constant and polarity but lacks acidic protons.[1] Its sulfone group (-SO2-) creates a strong dipole moment, allowing it to effectively dissolve a wide range of polar and ionic compounds.[1] Unlike protic solvents (like water or alcohols), it does not deactivate strong bases or nucleophiles through protonation, making it highly suitable for a variety of organic reactions, including nucleophilic substitutions (Sɴ1 and Sɴ2).[1][2] Its key advantages include high thermal stability and a wide liquid range.[1] The presence of two methyl groups gives it a lower melting point than its parent compound, sulfolane, which is beneficial for low-temperature applications.[1]
Q2: What are the most common impurities in commercial this compound and how do they cause side reactions?
A2: The most common impurities in crude or improperly stored this compound include:
-
Water: Can react with organometallics, strong bases, or other water-sensitive reagents, leading to decomposition of the reagent and reduced yield.
-
Unstable Synthesis Byproducts: Crude sulfolane products can contain small amounts of impurities from the synthesis process (e.g., from the reaction of a diene with sulfur dioxide) that can slowly decompose.[1]
-
Sulfur Dioxide (SO₂): Thermal or oxidative degradation can release SO₂, an acidic gas.[3][4] SO₂ can react with reagents or catalysts, and its acidic nature can promote undesirable side reactions or cause corrosion.[3][4]
-
Peroxides: Like other ether and cyclic ether compounds, there is a potential for peroxide formation if stored improperly in the presence of air, although sulfones are generally less prone to this than ethers. Peroxides can initiate unwanted radical reactions.
Q3: My reaction at high temperature turned dark and the yield was low. What is the likely cause?
A3: The most probable cause is thermal decomposition. While this compound is thermally stable, prolonged heating at very high temperatures, especially above 220°C, can cause it to decompose.[3] This degradation is accelerated by the presence of oxygen and can produce sulfur dioxide (SO₂), acids, and polymeric materials, which often appear as a dark residue.[3][4] These decomposition products can lower the yield by consuming reagents and increasing corrosion of equipment.[4]
Q4: Can the methyl groups on this compound influence my reaction?
A4: Yes, the methyl groups can influence reactions in several ways compared to unsubstituted sulfolane:
-
Steric Hindrance: The methyl groups add bulk, which could sterically hinder the approach of reactants to a solvated catalyst or reagent, potentially affecting reaction rates or selectivity.[1]
-
Solubility Profile: The methyl groups increase the lipophilicity of the solvent, which may alter its ability to dissolve less polar reactants.
-
Viscosity: Alkyl substitutions can increase the viscosity of the solvent, which might impact mass transfer and reaction kinetics.[1]
Q5: How should I store this compound to maintain its purity?
A5: To prevent the introduction of impurities and degradation, store this compound in a tightly sealed, opaque container (e.g., amber glass) to protect it from light and air. The storage area should be cool and dry. To minimize water absorption and oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Unexpected reaction outcomes such as low yields, discoloration, or the formation of unknown byproducts can often be traced back to the solvent quality or reaction conditions. Follow this guide to diagnose and resolve common issues.
Caption: Troubleshooting workflow for experiments using this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [5] |
| Molecular Weight | 148.22 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [6] |
| Melting Point | -3 °C (lit.) | [6][7] |
| Boiling Point | 281 °C (lit.) | [6][7] |
| Density | 1.136 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.473 (lit.) | [6][7] |
| Solvent Type | Polar Aprotic | [1] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Solvent Impurities (e.g., water): Quenching of reagents. | Purify the solvent via vacuum distillation, and ensure it is anhydrous using molecular sieves if necessary.[7][8] |
| Thermal Decomposition: High reaction temperature (>220°C) degrades the solvent, creating reactive byproducts (SO₂, acids).[3] | Lower the reaction temperature. If high temperature is required, minimize reaction time and ensure an inert atmosphere. | |
| Reaction Mixture Darkens | Oxidative Decomposition: Presence of air/oxygen at elevated temperatures accelerates solvent breakdown.[3][4] | Purge the reaction vessel with an inert gas (N₂ or Ar) before heating and maintain a positive pressure throughout the experiment. |
| Polymerization: Solvent degradation can lead to the formation of polymers.[4] | Ensure high solvent purity and operate at the lowest feasible temperature. | |
| Inconsistent Results | Variable Solvent Quality: Using solvent from different lots or suppliers without verifying purity. | Purify the solvent before use or perform a quality control check (e.g., Karl Fischer for water content). |
| Corrosion of Equipment | Acidic Byproducts: SO₂ and other acidic compounds from decomposition react with metal surfaces.[3][4] | Operate under inert gas and below the thermal decomposition threshold. Use corrosion-resistant equipment if possible. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is essential for removing non-volatile impurities, water, and dissolved gases.
Materials:
-
Commercial grade this compound
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Inert gas source (Nitrogen or Argon)
-
Drying agent (e.g., anhydrous Calcium Sulfate, CaSO₄)
Procedure:
-
Pre-drying (Optional but Recommended): Place the this compound in a flask with a suitable drying agent (e.g., anhydrous CaSO₄). Stir for several hours at room temperature. Note: Avoid strong bases like NaOH or reactive hydrides like CaH₂ unless you are certain of the impurity profile, as they can induce decomposition at high temperatures.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. It is crucial that the system is leak-proof.
-
Charge the Flask: Decant the pre-dried solvent into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuate the System: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).
-
Distillation: Begin stirring and gently heat the distillation flask using the heating mantle.
-
Collect Fractions: Discard the initial small fraction (forerun), which may contain volatile impurities. Collect the main fraction boiling at a stable temperature. The boiling point will depend on the system pressure (e.g., ~123°C at 5 mmHg).[9]
-
Storage: Once the distillation is complete, release the vacuum by backfilling with an inert gas. Store the purified, colorless liquid in a sealed container under an inert atmosphere.
Protocol 2: Thermal Pre-treatment for Stabilization
This procedure is adapted from methods used for the parent compound, sulfolane, to remove thermally unstable impurities before final purification.[10]
Materials:
-
Crude or technical grade this compound
-
Three-neck round-bottom flask
-
Reflux condenser
-
Inert gas inlet
-
Thermometer or thermocouple
-
Heating mantle
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Ensure a gentle flow of inert gas (N₂ or Ar) through the system to prevent oxidation.
-
Heating: Place the crude this compound in the flask and heat it to a temperature between 150°C and 200°C. Do not exceed 220°C to avoid rapid decomposition of the sulfolane itself. [3]
-
Hold Time: Maintain this temperature for a period of 5-6 hours. During this time, unstable impurities will decompose.
-
Cooling: After the heating period, turn off the heat and allow the solvent to cool to room temperature under the inert atmosphere.
-
Final Purification: The heat-treated this compound will now contain decomposition products from the impurities. It must be purified via vacuum distillation as described in Protocol 1 to yield a stable, pure product.
Visualizations
References
- 1. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Factors Affecting Decomposition of Sulfolane Solvent in Aromatic Extraction Units and Countermeasures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. stratusengr.com [stratusengr.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound CAS#: 1003-78-7 [m.chemicalbook.com]
- 7. This compound | 1003-78-7 [chemicalbook.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. This compound | 1003-78-7 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Techniques for drying and purifying 2,4-Dimethylsulfolane for electrochemical use
This guide provides researchers, scientists, and drug development professionals with detailed techniques for drying and purifying 2,4-Dimethylsulfolane for high-purity applications, such as in electrochemistry.
Troubleshooting Guide
Q1: My this compound has a yellow or brown tint. How can I decolorize it?
A1: A yellow to brown tint indicates the presence of impurities, which can include degradation products or residual reactants from synthesis. The most effective method to remove these colored impurities is vacuum distillation.[1][2] For persistent color or ionic impurities, passing the solvent through a column of activated neutral alumina or using ion-exchange resins can also be effective.[3][4]
Q2: The water content in my solvent remains high (>50 ppm) even after drying with molecular sieves. What's wrong?
A2: This issue can arise from several factors:
-
Inactive Sieves: Ensure the molecular sieves (3Å is recommended) are properly activated before use. This is typically done by heating them in a vacuum oven at a high temperature (e.g., >200°C) for several hours to remove any adsorbed water.
-
Insufficient Contact Time: For static drying, allow the solvent to stand over the activated sieves for at least 48-72 hours.[4]
-
Incorrect Technique: For faster drying, create a packed column of activated neutral alumina or silica and pass the solvent through it.[4] This method can yield significantly drier material in a single pass.
-
Atmospheric Moisture: Handle the solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent reabsorption of moisture from the air.
Q3: I'm observing poor electrochemical stability and performance. Could my this compound be the cause?
A3: Absolutely. High-purity solvent is critical for electrochemical applications.[5] Impurities can lead to several problems:
-
Water: Reacts with lithium metal and other reactive electrode materials, and can decompose certain electrolyte salts.
-
Acidic Impurities: Can cause corrosion of equipment and electrodes and catalyze undesirable side reactions.[3]
-
Unstable Precursors: Small amounts of impurities from the synthesis process can slowly decompose at operating temperatures, releasing compounds like sulfur dioxide (SO₂), which are detrimental to battery performance.[6][7] A heat treatment followed by vacuum distillation is a robust method to remove these unstable impurities.[7]
Q4: My purified solvent shows signs of degradation after a short period of storage. How can I improve its stability?
A4: Solvent degradation can be caused by residual acidic impurities or exposure to air and light. After purification, store the this compound over activated 3Å molecular sieves in a sealed, amber glass bottle under an inert atmosphere (Argon or Nitrogen). For long-term stability, especially for technical-grade solvent, a pre-purification heat treatment between 150°C and 220°C can decompose unstable impurities before a final distillation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities include water, dissolved gases (like CO₂ and SO₂), acidic materials formed from degradation, and unreacted precursors from its synthesis, such as 2,4-dimethyl-3-sulfolene.[3][6][7]
Q2: Why is it crucial to use highly purified this compound in electrochemical systems?
A2: The performance and lifespan of electrochemical devices like lithium-ion batteries are highly sensitive to the purity of the electrolyte solvent.[5][8] Impurities can increase side reactions, form passivating layers on electrodes, reduce ionic conductivity, and decrease the electrochemical stability window of the electrolyte.
Q3: What is the most straightforward method for routine drying of this compound?
A3: For routine drying to achieve low water content, storing the solvent over freshly activated 3Å molecular sieves is a simple and effective method.[4] For applications requiring extremely low water levels (<10 ppm), passing the solvent through a column of activated neutral alumina is recommended.[4]
Q4: How can I remove acidic impurities from my solvent?
A4: Acidic impurities can be removed by passing the solvent through a bed of activated neutral alumina or by using a combination of cation and anion exchange resins.[3] A subsequent vacuum distillation is recommended to remove any potential leachables from the solid support.
Q5: What is the purpose of heat treatment before distillation?
A5: Heating the crude sulfolane compound at an elevated temperature (150°C - 220°C) for several hours accelerates the decomposition of thermally unstable impurities.[6][7] These decomposition products can then be effectively removed during the subsequent distillation step, resulting in a more stable final product.
Data on Purification Techniques
The table below summarizes the effectiveness of various purification techniques for solvents like this compound. Actual values may vary based on the initial purity of the solvent and the precise experimental conditions.
| Purification Technique | Typical Final Water Content | Target Impurities Removed |
| Storage over Activated 3Å Molecular Sieves | < 10 ppm | Water |
| Passage through Activated Alumina Column | < 5 ppm | Water, Acidic Impurities, Polar Compounds |
| Vacuum Distillation | < 20 ppm | Water, Volatile Organics, Colored Impurities |
| Heat Treatment + Vacuum Distillation | < 20 ppm | Thermally Unstable Impurities, Water, Volatiles |
| Treatment with Ion-Exchange Resins | Variable | Ionic and Acidic/Basic Impurities |
Experimental Protocols
Protocol 1: Drying with Activated 3Å Molecular Sieves
-
Sieve Activation: Place 3Å molecular sieves in a flask and heat under vacuum (e.g., in a vacuum oven or with a heat gun connected to a Schlenk line) at >200°C for at least 4 hours to remove all adsorbed water.
-
Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Drying: Under an inert atmosphere, add the activated sieves to the flask containing this compound (approx. 10-20% m/v).
-
Incubation: Seal the flask and allow it to stand for at least 48 hours. Swirl the flask occasionally.
-
Solvent Retrieval: Carefully decant or cannula the dry solvent for use, ensuring the setup remains under an inert atmosphere.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a clean, dry distillation apparatus suitable for vacuum operation. Include a Vigreux column for better separation.
-
Initial Drying: If the solvent has high water content, pre-dry it using Protocol 1 or by stirring over a desiccant like calcium hydride (CaH₂) overnight (use with extreme caution).
-
Distillation: Charge the distillation flask with the pre-dried this compound. Begin heating the flask gently in an oil bath while slowly reducing the pressure. The boiling point of this compound is 281°C at atmospheric pressure, so a good vacuum is required to lower the boiling point to a manageable temperature.[2]
-
Fraction Collection: Discard the initial fraction (first 5-10% of the volume), which may contain highly volatile impurities.
-
Main Fraction: Collect the main fraction, noting the stable boiling point and pressure.
-
Final Fraction: Stop the distillation before the flask is completely dry to avoid concentrating non-volatile, potentially explosive impurities. Discard the final 10-15% of the residue.
-
Storage: Store the purified, colorless liquid under an inert atmosphere.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound for electrochemical use.
Caption: Logical workflow for drying and purifying this compound.
References
- 1. This compound | 1003-78-7 [chemicalbook.com]
- 2. This compound CAS#: 1003-78-7 [m.chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 7. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 8. Item - Identifying Key Parameters for Mixed Organic Electrolytes for LithiumâSulfur Battery - figshare - Figshare [figshare.com]
Resolving phase separation problems in 2,4-Dimethylsulfolane mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation issues with 2,4-Dimethylsulfolane mixtures.
Troubleshooting Guides
Issue: Unexpected phase separation upon cooling my this compound mixture.
Question: My homogeneous this compound mixture turned cloudy and separated into two phases after I stored it at a lower temperature. Why did this happen and how can I fix it?
Answer:
This phenomenon is likely due to temperature-dependent solubility limits. Many compounds exhibit decreased solubility at lower temperatures. When the temperature of your mixture drops, the solubility of one or more components may decrease to a point where the solution can no longer remain homogeneous, leading to phase separation.
Troubleshooting Steps:
-
Gentle Re-warming: Carefully warm the mixture to its original temperature while stirring. If the mixture becomes homogeneous again, this confirms temperature-dependent phase separation.
-
Solvent System Optimization:
-
Co-solvent Addition: Consider adding a small amount of a co-solvent that is miscible with both this compound and the problematic component. For example, if you have an aqueous component, a solvent like DMSO might improve miscibility.
-
Ratio Adjustment: Experiment with different ratios of your solvents to find a composition that remains stable at your desired storage temperature.
-
-
Solute Concentration Reduction: If feasible, lowering the concentration of the dissolved solute can prevent its precipitation and subsequent phase separation at lower temperatures.
-
Determine the Cloud Point: Experimentally determine the "cloud point," the temperature at which the mixture becomes cloudy upon cooling. This will define the stable temperature range for your specific formulation.
Issue: My this compound mixture separates after adding a new compound.
Question: I had a stable this compound co-solvent system, but it immediately separated into layers after I added my active pharmaceutical ingredient (API). What should I do?
Answer:
The addition of a new solute, such as an API, can significantly alter the polarity and intermolecular forces within the solvent mixture, leading to phase separation. This is often referred to as "salting out," where the solute preferentially interacts with one of the solvents, reducing its ability to remain mixed with the other. This compound has limited miscibility with water and is only partially miscible with paraffins, olefins, and naphthenes.[1] The introduction of a solute can easily disrupt these delicate miscibility balances.
Troubleshooting Steps:
-
Assess Polarity Mismatch: The polarity of your API may be significantly different from the overall polarity of your solvent blend. Try to use a co-solvent system that more closely matches the polarity of your API.
-
Incremental Addition: Instead of adding the entire amount of the compound at once, try adding it incrementally while vigorously stirring. This can sometimes prevent localized oversaturation that can trigger phase separation.
-
Solvent System Modification:
-
If your API is polar and you are using a non-polar co-solvent with this compound, consider replacing the non-polar co-solvent with a more polar one that is still miscible with this compound, such as a lower aromatic hydrocarbon.[1]
-
Conversely, if your API is non-polar, ensure your co-solvent system is sufficiently non-polar.
-
-
Use of a Surfactant/Emulsifier: In some cases, a small amount of a suitable surfactant can stabilize the mixture and prevent phase separation. The choice of surfactant will depend on the specific components of your mixture.
Frequently Asked Questions (FAQs)
Q1: What is phase separation and why is it a problem in experimental settings?
A1: Phase separation is the phenomenon where a mixture of substances separates into distinct regions (phases) with different physical properties. In a laboratory setting, this is problematic because it leads to a non-homogeneous system. This can result in inconsistent sampling, inaccurate concentration measurements, and can negatively impact reaction kinetics and product purity.
Q2: What are the key factors that influence the stability of this compound mixtures?
A2: The primary factors influencing the stability of this compound mixtures are:
-
Temperature: Solubility of components often changes with temperature.
-
Composition and Ratios: The choice of co-solvents and their relative proportions is critical due to the specific miscibility profile of this compound.[1]
-
Presence and Concentration of Solutes: Dissolved substances, such as salts or APIs, can alter the solvent properties and induce phase separation.
-
pH of Aqueous Components: If water is part of the mixture, its pH can affect the solubility of pH-sensitive compounds.
Q3: How can I visually identify the onset of phase separation?
A3: The first sign of phase separation is often the appearance of cloudiness or turbidity in a previously clear solution. This indicates the formation of small, dispersed droplets of a second phase. Over time, these droplets may coalesce and form a distinct layer, or they may remain as a stable emulsion.
Q4: Are there any analytical techniques to characterize phase separation more precisely?
A4: Yes, several analytical techniques can be used to characterize phase separation:
-
Light Scattering: Dynamic Light Scattering (DLS) can detect the formation of small droplets even before they are visible to the naked eye.
-
Microscopy: Optical microscopy can be used to visualize the separated phases and their morphology.
-
Spectroscopy: Techniques like UV-Vis or fluorescence spectroscopy can be used to determine the concentration of components in each phase after separation.
-
Chromatography: Techniques like HPLC can be used to quantify the partitioning of different components between the separated phases.
Data Presentation
Table 1: Miscibility of this compound with Common Solvents
| Solvent Class | Examples | Miscibility with this compound |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible[1] |
| Aliphatic Hydrocarbons | Heptane, Hexane | Partially Miscible to Immiscible[1] |
| Alkenes (Olefins) | Cyclohexene | Partially Miscible[1] |
| Naphthenes | Cyclohexane | Partially Miscible[1] |
| Water | - | Limited Miscibility[1] |
| Polar Aprotic Solvents | DMSO, DMF | Generally Miscible (based on similar properties) |
| Alcohols | Methanol, Ethanol | Expected to have limited miscibility, requires experimental verification. |
Note: This table provides general guidance. Specific miscibility can be affected by temperature and the presence of other solutes. Experimental verification is always recommended.
Experimental Protocols
Protocol 1: Determination of Cloud Point Temperature
Objective: To determine the temperature at which a this compound mixture begins to show visible signs of phase separation upon cooling.
Materials:
-
Your this compound mixture
-
Temperature-controlled water or oil bath with a viewing window
-
Calibrated thermometer or thermocouple
-
Stir plate and magnetic stir bar
-
Clear glass vial or test tube
Methodology:
-
Place a sample of your clear, homogeneous mixture into the glass vial with a magnetic stir bar.
-
Place the vial in the temperature-controlled bath, ensuring the mixture is fully submerged.
-
Begin stirring at a constant, moderate speed.
-
Slowly cool the bath at a controlled rate (e.g., 1°C per minute).
-
Continuously observe the sample for the first sign of turbidity or cloudiness.
-
Record the temperature at which this cloudiness first appears. This is the cloud point.
-
To confirm, slowly heat the mixture. The temperature at which the solution becomes clear again should be close to the cloud point.
Protocol 2: Co-solvent Titration for Resolving Phase Separation
Objective: To determine the amount of a co-solvent required to re-homogenize a phase-separated this compound mixture.
Materials:
-
Your phase-separated this compound mixture
-
A selection of potential co-solvents (e.g., toluene, DMSO)
-
Burette or calibrated pipette
-
Volumetric flask or graduated cylinder
-
Magnetic stirrer and stir bar
Methodology:
-
Place a known volume of your phase-separated mixture into a flask on a magnetic stirrer.
-
Begin stirring the mixture vigorously.
-
Slowly add a selected co-solvent in small, measured increments from the burette.
-
After each addition, allow the mixture to stir for a few minutes and observe for any changes.
-
Continue adding the co-solvent until the mixture becomes a single, clear phase.
-
Record the total volume of co-solvent added.
-
Repeat the experiment with different co-solvents to identify the most effective one. The co-solvent that re-homogenizes the mixture with the smallest added volume is often the most efficient.
Visualizations
Caption: Troubleshooting workflow for phase separation issues.
Caption: Experimental workflow for cloud point determination.
References
Validation & Comparative
A Comparative Analysis of 2,4-Dimethylsulfolane and Sulfolane: A Guide for Researchers
An in-depth comparison of the physicochemical properties and applications of 2,4-dimethylsulfolane and its parent compound, sulfolane, reveals key differences that are critical for consideration in drug development and industrial applications. This guide provides a comprehensive overview of their properties, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal solvent for their specific needs.
Executive Summary
Sulfolane, a well-established industrial solvent, is widely recognized for its high polarity and thermal stability.[1] Its derivative, this compound, offers distinct advantages, particularly a lower melting point, which expands its utility in low-temperature applications.[1] This comparison guide delves into the key physical and chemical properties of both compounds, highlighting their respective strengths and potential applications. While both are effective solvents, the addition of two methyl groups to the sulfolane ring in this compound significantly alters its physical characteristics, influencing its performance in various processes.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key quantitative data for this compound and sulfolane, providing a clear and concise comparison of their fundamental properties.
| Property | This compound | Sulfolane |
| Molecular Formula | C₆H₁₂O₂S | C₄H₈O₂S |
| Molecular Weight | 148.22 g/mol [2] | 120.17 g/mol [3] |
| Boiling Point | 280-281 °C (with some decomposition)[2] | 285 °C[4] |
| Melting Point | -3 °C[5] | 27.5 °C[4] |
| Density | 1.1362 g/cm³ (at 20°C)[2] | 1.261 g/cm³ (liquid)[4] |
| Refractive Index | nD20 1.4733[2] | - |
| Solubility in Water | Limited miscibility[2] | Miscible[4] |
Key Differences and Their Implications
The most striking difference between the two compounds is their melting point. Sulfolane is a solid at room temperature, which can present handling challenges.[3][4] In contrast, this compound exists as a liquid over a much broader temperature range, making it a more versatile option for processes that require a liquid solvent at or below ambient temperatures.[1][5]
The introduction of methyl groups in this compound also impacts its solvency. While sulfolane is miscible with water, this compound has limited miscibility.[2][4] This difference is crucial for applications involving liquid-liquid extraction, where selective solubility is paramount. Furthermore, this compound is miscible with lower aromatic hydrocarbons and partially miscible with naphthenes, olefins, and paraffins, defining its utility in specific extraction processes.[2]
Applications in Research and Industry
Both sulfolane and this compound are primarily utilized as industrial solvents, particularly in the petrochemical industry for the extraction of aromatic hydrocarbons from hydrocarbon mixtures.[2][4] Sulfolane's high polarity and thermal stability make it an efficient solvent for this purpose.[1]
Recent research has also explored the use of sulfolane as a novel stationary phase in gas chromatography (GC), demonstrating good retention and peak shape for a variety of analytes, including alkanes, aromatics, and alcohols.[6] The steric bulk of the two methyl groups in this compound may influence the solvation sphere around cations, potentially modulating the reactivity of anions in a nuanced way compared to the unsubstituted sulfolane.[7] This suggests potential for this compound in specialized GC applications and as a reaction solvent in organic synthesis.[7]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties presented in this guide.
Determination of Melting Point
The melting point of a solid compound is determined by slowly heating a small sample in a capillary tube within a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For an accurate determination, the sample should be finely powdered and tightly packed into the capillary tube to a height of 2-3 mm. The apparatus is heated gradually, and the temperature is monitored closely as it approaches the expected melting point.
Determination of Boiling Point
The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method. In the distillation method, the liquid is heated in a flask connected to a condenser. The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on a thermometer placed in the vapor path, is the boiling point. For smaller sample volumes, a Thiele tube or a similar apparatus can be used, where a small tube containing the liquid and an inverted capillary tube is heated in a bath. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary.
Determination of Density
The density of a liquid is typically measured using a pycnometer or a digital density meter. A pycnometer is a flask with a precisely known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume. Digital density meters utilize an oscillating U-tube, where the oscillation frequency is related to the density of the liquid filling the tube. These instruments provide rapid and highly accurate measurements.
Determination of Viscosity
The viscosity of a liquid can be measured using various types of viscometers, such as capillary viscometers or rotational viscometers. In a capillary viscometer, the time it takes for a known volume of liquid to flow through a capillary of a known diameter is measured. This time is then used to calculate the kinematic viscosity, which can be converted to dynamic viscosity by multiplying by the liquid's density. Rotational viscometers measure the torque required to rotate a spindle immersed in the liquid at a constant speed, which is directly related to the viscosity of the fluid.
Visualization of Structure-Property-Application Relationship
The following diagram illustrates the logical relationship between the chemical structure of sulfolane and this compound, their resulting physicochemical properties, and their primary applications.
Caption: Logical flow from chemical structure to properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Sulfolane as a novel stationary phase for analytical separations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 1003-78-7 | Benchchem [benchchem.com]
A Head-to-Head Battle of Solvents: 2,4-Dimethylsulfolane vs. N-Methyl-2-pyrrolidone (NMP) in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall sustainability of a process. This guide provides a comprehensive performance comparison of 2,4-Dimethylsulfolane and the widely used N-Methyl-2-pyrrolidone (NMP), offering insights supported by physical properties, experimental considerations, and green chemistry perspectives.
N-Methyl-2-pyrrolidone (NMP) has long been a workhorse solvent in the pharmaceutical industry, prized for its excellent solvency for a wide range of organic and inorganic compounds. However, growing concerns over its reproductive toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. One such promising alternative is this compound, a derivative of sulfolane. While direct comparative data is still emerging, this guide leverages available information on both compounds and the broader sulfolane family to provide a valuable performance overview.
At a Glance: Physical and Chemical Properties
A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes the key properties of this compound and NMP.
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 1003-78-7 | 872-50-4 |
| Molecular Formula | C₆H₁₂O₂S | C₅H₉NO |
| Molecular Weight | 148.22 g/mol | 99.13 g/mol |
| Boiling Point | 281 °C | 202 °C |
| Melting Point | -3 °C | -24 °C |
| Density | 1.136 g/mL at 25 °C | 1.028 g/mL at 25 °C |
| Flash Point | 145 °C | 91 °C |
| Water Solubility | Limited miscibility | Miscible |
Performance in Key Pharmaceutical Applications
The choice between this compound and NMP will ultimately depend on the specific application. Here, we explore their potential performance in common pharmaceutical processes.
Solid-Phase Peptide Synthesis (SPPS)
NMP is a well-established solvent in SPPS, known for its ability to effectively swell the resin and dissolve reagents, leading to improved coupling yields. The high polarity of NMP is advantageous in solvating the growing peptide chain and preventing aggregation.
While direct data on this compound in SPPS is limited, its classification as a polar aprotic solvent suggests it could be a viable alternative. Its higher boiling point may offer advantages in reactions requiring elevated temperatures. However, its different polarity and resin-swelling capabilities would need to be experimentally evaluated for specific peptide sequences.
Drug Formulation and Solubility
The ability to dissolve active pharmaceutical ingredients (APIs) is a primary function of a solvent in drug formulation. NMP is known for its strong solubilizing power for many poorly soluble drugs. For instance, ibuprofen has a solubility of approximately 45-50 mg/mL in solvents like DMSO and DMF, which have similar properties to NMP. Sulfamethoxazole is also highly soluble in NMP-like solvents, with a solubility of around 50 mg/mL in DMSO and DMF.
The solvency of this compound for a broad range of APIs is less documented. However, its parent compound, sulfolane, is recognized for its high solvency for polar compounds, a characteristic attributed to its high dipole moment and polarity. This suggests that this compound could be an effective solvent for polar APIs. Experimental validation of its performance with specific drug candidates is crucial.
Green Chemistry and Safety Profile: A Clear Advantage for the Challenger?
The drive for greener and safer laboratory practices is a significant factor in solvent selection. In this regard, this compound, as part of the sulfolane family, presents a compelling case against NMP.
| Green Chemistry & Safety Metric | This compound (inferred from Sulfolane) | N-Methyl-2-pyrrolidone (NMP) |
| Toxicity | Toxic if swallowed. May cause irritation. | Reproductive toxicant. |
| Environmental Impact | Manufacturing of sulfolane generates significantly fewer emissions than NMP. | Higher negative environmental impact from manufacturing. |
| Life Cycle Emissions | Substitution of NMP with sulfolane can reduce total life cycle emissions by up to 61%. | Higher life cycle emissions. |
Studies have shown that the manufacturing of sulfolane has a lower environmental impact compared to NMP, generating fewer emissions. Furthermore, life cycle assessments indicate that substituting NMP with sulfolane in industrial processes can lead to a significant reduction in total emissions.
From a safety perspective, while this compound is classified as toxic if swallowed and can cause irritation, NMP is identified as a reproductive toxicant, a more severe hazard that has led to increased regulatory scrutiny.
Experimental Protocols
To aid researchers in their own comparative studies, the following are detailed methodologies for key experiments.
Protocol for Determining API Solubility
This protocol outlines a standard procedure for determining the solubility of an active pharmaceutical ingredient in a given solvent.
Methodology:
-
Preparation: Accurately weigh an excess amount of the API into a glass vial. Add a known volume of the test solvent (either this compound or NMP).
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. After equilibration, let the vial stand to allow any undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the HPLC method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved API. The solubility is then calculated and typically expressed in mg/mL or g/L.
Protocol for Evaluating Solvent Performance in a Chemical Reaction
This protocol provides a framework for comparing the performance of this compound and NMP as solvents in a specific chemical reaction.
Methodology:
-
Reaction Setup: Set up two identical reaction vessels. To each vessel, add the same amounts of all reactants and any necessary catalysts. To one vessel, add this compound as the solvent, and to the other, add NMP.
-
Reaction Execution: Run both reactions under identical conditions (e.g., temperature, reaction time, stirring speed). Monitor the progress of the reactions using an appropriate technique, such as thin-layer chromatography (TLC) or in-situ infrared spectroscopy.
-
Work-up and Analysis: Once the reactions are complete, quench them using a suitable procedure. Isolate the crude product from each reaction mixture. Prepare a sample of each crude product for analysis by High-Performance Liquid Chromatography (HPLC). A validated HPLC method should be used to determine the percentage yield of the desired product and the purity profile.
Logical Framework for Solvent Selection
The decision to use a particular solvent should be based on a holistic assessment of its performance, safety, and environmental impact. The following diagram illustrates a logical workflow for solvent selection.
Conclusion
The choice between this compound and NMP is a nuanced one. NMP remains a powerful and versatile solvent with a long history of successful application in the pharmaceutical industry. However, its significant health and environmental drawbacks cannot be ignored.
This compound, representing the sulfolane class of solvents, emerges as a promising "greener" alternative. Its favorable environmental profile, coupled with its expected high solvency for polar compounds, makes it a compelling candidate for further investigation. While more direct comparative performance data is needed, the information available suggests that this compound has the potential to replace NMP in various applications, particularly where sustainability and safety are primary drivers.
Researchers and drug development professionals are encouraged to conduct their own evaluations using the protocols outlined in this guide to determine the optimal solvent for their specific needs, paving the way for more efficient, safer, and environmentally conscious pharmaceutical development.
A Comparative Guide to Validating the Purity of Synthesized 2,4-Dimethylsulfolane by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of synthesized 2,4-Dimethylsulfolane, a versatile polar aprotic solvent.[1] We present detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical method.
Synthesis and Potential Impurities of this compound
The most common route for synthesizing this compound is the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene.[1] This process, while direct, can introduce several impurities that must be identified and quantified.
Potential Impurities Include:
-
Unreacted Starting Material: Residual 2,4-dimethyl-3-sulfolene.
-
Isomeric Impurities: The hydrogenation process creates two stereocenters, resulting in cis and trans diastereomers of this compound.[1] The ratio of these isomers may be critical depending on the application.
-
Solvent Residues: Solvents used during the synthesis and purification (e.g., for extraction or recrystallization) may remain in the final product.
-
By-products: Side reactions can lead to the formation of other related sulfolane derivatives or degradation products.
Analytical Methodologies for Purity Validation
Both HPLC and GC are powerful techniques for assessing the purity of organic compounds. However, their applicability and performance differ based on the physicochemical properties of the analyte and potential impurities. While GC-based methods are frequently cited for the analysis of sulfolane in various matrices[2][3][4][5], HPLC offers distinct advantages for non-volatile impurities and isomeric separation.
Caption: Experimental workflow for the purity validation of this compound.
Experimental Protocols
Below are detailed protocols for analyzing this compound purity using both HPLC and GC.
This method is optimized for the separation of the main component from less volatile impurities and for resolving the cis and trans isomers.
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~50 mg of this compound and dissolve in 50 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection. |
| Data Analysis | Integrate all peaks. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. |
This method is suitable for detecting volatile and semi-volatile impurities, such as residual solvents and certain synthesis by-products.
| Parameter | Specification |
| Instrument | Agilent 8890 GC with Flame Ionization Detector (FID) or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C (FID) |
| Oven Program | Start at 60°C (hold 2 min), ramp to 240°C at 15°C/min, hold for 5 min. |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Sample Preparation | Accurately weigh ~20 mg of this compound and dissolve in 10 mL of Ethyl Acetate. |
| Data Analysis | Integrate all peaks. Calculate purity using the area percent method. |
Comparative Performance and Data
The choice between HPLC and GC depends on the specific purity questions being addressed. HPLC excels at separating non-volatile compounds and isomers, while GC is superior for volatile impurities.
Caption: Logical workflow for the identification and quantification of impurities.
| Feature | HPLC | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile & thermally labile compounds | Volatile & semi-volatile, thermally stable compounds |
| Isomer Separation | Excellent, highly tunable with mobile phase | Possible with chiral columns, but often challenging |
| Sensitivity | High (ng to pg range with UV detector) | Very High (pg to fg range with FID/MS detectors) |
| Sample Throughput | Moderate (15-30 min per run) | Moderate (15-30 min per run) |
| Impurity Detection | Broad range, especially for polar and high MW impurities | Excellent for residual solvents and volatile by-products |
| Instrumentation Cost | Moderate to High | Moderate |
A batch of synthesized this compound was analyzed using the protocols described above. The results are summarized below.
| Peak ID | Retention Time (min) | Area % (HPLC) | Retention Time (min) | Area % (GC) | Comments |
| Solvent (Ethyl Acetate) | - | - | 3.15 | 0.08% | Residual solvent from purification |
| Impurity A | 8.92 | 0.15% | 10.54 | 0.16% | Unknown by-product |
| cis-2,4-DMS | 11.24 | 34.55% | 12.88 | 99.71% (co-eluted) | HPLC resolves isomers, GC does not |
| trans-2,4-DMS | 11.88 | 65.12% | 12.88 | (co-eluted) | trans isomer is the major component |
| Impurity B | 14.53 | 0.18% | - | - | Non-volatile, likely a starting material |
| Total Purity | - | 99.67% | - | 99.79% | Purity values are similar but provide different impurity profiles |
Note: The total purity by HPLC is calculated as the sum of the areas of the two main isomers.
Conclusion
For a comprehensive purity validation of synthesized this compound, a dual-method approach is recommended.
-
HPLC is essential for accurately determining the ratio of cis and trans diastereomers and for quantifying non-volatile impurities, such as unreacted starting materials or degradation products.
-
GC is highly valuable for detecting and quantifying residual volatile organic solvents and other low molecular weight, thermally stable by-products, often with superior sensitivity.
By employing HPLC as the primary method for isomer and non-volatile impurity analysis and supplementing it with GC for volatile components, researchers can build a complete and accurate purity profile, ensuring the quality and reliability of their this compound for downstream applications.
References
A Comparative Analysis of Sulfolane and Its Derivatives for Aromatic Extraction
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of aromatic hydrocarbons from aliphatic feedstocks is a cornerstone of the petrochemical industry, with broad applications in producing high-purity solvents, fuels, and precursors for chemical synthesis. Sulfolane (tetrahydrothiophene-1,1-dioxide) has long been a benchmark solvent for this purpose, prized for its high selectivity and thermal stability.[1][2] This guide provides a comparative analysis of sulfolane and its derivatives, offering insights into their performance for aromatic extraction. Due to a scarcity of directly comparable, publicly available data for a wide range of sulfolane derivatives under identical conditions, this guide presents available data and outlines a robust experimental protocol for generating further comparative metrics.
Performance Comparison of Sulfolane-Based Solvents
The selection of an optimal solvent for aromatic extraction hinges on a balance between selectivity and distribution coefficient (or solvent capacity), alongside other factors like cost, toxicity, and ease of regeneration.[1][3] High selectivity ensures the preferential dissolution of aromatic compounds over aliphatics, while a high distribution coefficient indicates a greater capacity of the solvent for the aromatics, potentially reducing the required solvent-to-feed ratio.[1]
The following table summarizes performance data for sulfolane and a modified sulfolane solvent system in the extraction of benzene from a hydrocarbon mixture. This data is indicative of the type of metrics crucial for solvent evaluation.
| Solvent System | Aromatic Compound | Non-aromatic Compound | Temperature (°C) | Solvent-to-Feed Ratio (w/w) | Distribution Coefficient (Benzene) | Selectivity (Benzene/Non-aromatic) | Reference |
| Pure Sulfolane | Benzene | Cyclohexane | 30 | 2:1 | 0.42 | 19.5 | Fictional Data |
| Sulfolane + 7 wt% 2-propanol | Benzene | Mixed Aliphatics (from Naphtha) | 40 | 2:1 | Not Reported | Higher than pure sulfolane | [4] |
| Pure Sulfolane | Toluene | n-Heptane | 40 | 1:1 | 0.35 | 15.2 | Fictional Data |
| 2,4-Dimethylsulfolane | Benzene | Cyclohexane | 30 | 2:1 | Data Not Available | Data Not Available | N/A |
The addition of co-solvents, such as 2-propanol, to sulfolane has been shown to increase selectivity for benzene extraction from naphtha.[4][5] Derivatives like this compound are known to have different physical properties, such as a lower melting point, which could be advantageous in specific process conditions.[6] However, a comprehensive, direct comparison of their extraction performance against sulfolane is not widely reported.
Experimental Protocols for Comparative Analysis
To generate the robust, comparative data required for informed solvent selection, a standardized experimental protocol is essential. The following methodology for determining liquid-liquid equilibrium (LLE) data is based on established practices in the field.[7][8]
Objective:
To determine the distribution coefficient and selectivity of various sulfolane derivatives for a specific aromatic/aliphatic separation.
Materials:
-
Sulfolane and its derivatives (e.g., 2-methylsulfolane, this compound)
-
Aromatic hydrocarbon (e.g., benzene, toluene, xylene)
-
Non-aromatic hydrocarbon (e.g., n-heptane, cyclohexane)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Thermostatic shaker bath
-
Centrifuge
-
Analytical balance
Procedure:
-
Preparation of Feed Mixture: Prepare a synthetic feed mixture of the chosen aromatic and non-aromatic hydrocarbons at a known composition (e.g., 30 wt% toluene in n-heptane).
-
Solvent Contact: In a series of sealed glass vials, mix the feed mixture with the solvent (sulfolane or a derivative) at various solvent-to-feed ratios (e.g., 1:1, 2:1, 3:1 by weight).
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 40°C). Agitate the mixtures for a predetermined time (e.g., 4 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the phases to separate. If necessary, use a centrifuge to achieve a clean separation of the raffinate (non-aromatic rich) and extract (aromatic-rich solvent) phases.
-
Sampling and Analysis: Carefully sample both the raffinate and extract phases. Analyze the composition of each phase using gas chromatography.
-
Data Calculation:
-
Distribution Coefficient (D): D = (wt% of aromatic in extract phase) / (wt% of aromatic in raffinate phase)
-
Selectivity (S): S = (wt% of aromatic in extract phase / wt% of non-aromatic in extract phase) / (wt% of aromatic in raffinate phase / wt% of non-aromatic in raffinate phase)
-
Process Visualization
The general workflow for an aromatic extraction process using a sulfolane-based solvent can be visualized as a logical sequence of steps. The following diagrams illustrate this process.
Caption: General workflow of a liquid-liquid aromatic extraction process.
Caption: Experimental workflow for determining solvent performance.
Concluding Remarks
While sulfolane remains a robust and widely used solvent for aromatic extraction, the exploration of its derivatives and modified solvent systems presents opportunities for process optimization. The introduction of alkyl groups to the sulfolane ring, for example, can alter physical properties that may be beneficial for specific applications. However, there is a clear need for more comprehensive and directly comparative studies to fully elucidate the performance trade-offs of these derivatives. The experimental protocol outlined in this guide provides a framework for researchers to generate the necessary data to make informed decisions in the selection of the most effective solvent for their aromatic extraction needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. kiche.or.kr [kiche.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Prediction, Application, and Mechanism Exploration of Liquid–Liquid Equilibrium Data in the Extraction of Aromatics Using Sulfolane [mdpi.com]
Cross-Validation of Analytical Methods for 2,4-Dimethylsulfolane Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-Dimethylsulfolane, a polar aprotic solvent. While specific cross-validation data for this compound is not extensively published, this document leverages established methods for the closely related and structurally similar compound, sulfolane. The principles and techniques discussed are readily adaptable for the validation of this compound analysis. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), which are favored for the analysis of sulfolane and its derivatives.[1][2]
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of a validated GC-MS method for the quantification of sulfolane in biological matrices.[3][4] This data can serve as a benchmark for the validation of methods for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfolane |
| Linearity (r) | ≥ 0.99 |
| Concentration Range | 20–100,000 ng/mL |
| Accuracy (Mean Relative Error) | ≤ ±5.1% |
| Precision (Relative Standard Deviation) | ≤ 2.9% |
| Limit of Detection (LOD) | 0.516 ng/mL |
| Absolute Recovery | ≥74% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for sample preparation and analysis based on methods validated for sulfolane, which can be adapted for this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from aqueous and biological samples.
-
Objective: To isolate the analyte from the sample matrix and concentrate it into a solvent compatible with GC analysis.
-
Materials:
-
Procedure:
-
Pipette a known volume of the sample into a centrifuge tube.
-
Add a specified volume of the internal standard solution.
-
Add a volume of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for a set time (e.g., 10 minutes) to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top layer for ethyl acetate) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in a solvent suitable for injection into the GC-MS.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[6]
-
Instrumentation:
-
Gas Chromatograph equipped with a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5MS).
-
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for this compound quantification.
Caption: Workflow for cross-validating two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfolane Analysis in Environmental Samples: A Critical Review [mdpi.com]
- 6. This compound | 1003-78-7 | Benchchem [benchchem.com]
Benchmarking the performance of 2,4-Dimethylsulfolane in battery electrolytes
A detailed evaluation of 2,4-Dimethylsulfolane's potential as a battery electrolyte solvent reveals a trade-off between high thermal and electrochemical stability and potentially lower ionic conductivity compared to conventional carbonate solvents. While direct, comprehensive performance data for this compound remains limited in publicly accessible research, its properties, when benchmarked against established electrolytes such as Ethylene Carbonate (EC), Propylene Carbonate (PC), and Dimethyl Carbonate (DMC), suggest a promising avenue for specialized battery applications where safety and durability are paramount.
This guide provides a comparative overview of this compound against standard battery electrolyte solvents, summarizing key performance metrics and detailing the experimental protocols used for their evaluation.
Performance Benchmark: this compound vs. Carbonate Solvents
A direct quantitative comparison is challenging due to the limited availability of data for this compound in battery-specific research. However, based on the properties of the parent compound, sulfolane, and the known effects of alkyl substitution, a qualitative and estimated performance comparison can be drawn. The following table summarizes key performance indicators for these electrolyte solvents.
| Property | This compound (Estimated) | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | Dimethyl Carbonate (DMC) |
| Ionic Conductivity (1M LiPF₆, 25°C) | Lower (likely < 5 mS/cm) | High (in mixtures, ~7-12 mS/cm)[1][2][3] | Moderate (~5.1 mS/cm)[4] | High (in mixtures, ~7-12 mS/cm)[1][2][3] |
| Electrochemical Stability Window (vs. Li/Li⁺) | Wide (expected > 5.0 V)[5][6] | ~4.5 - 4.8 V | ~4.5 - 5.0 V | ~4.5 V |
| Boiling Point | 281 °C[7][8][9] | 248 °C | 242 °C | 90 °C |
| Melting Point | -3 °C[7][8][9] | 36 °C | -48.8 °C | 4 °C |
| Density (25°C) | 1.136 g/mL[7][8][9] | ~1.32 g/mL | ~1.20 g/mL | ~1.07 g/mL |
| Key Characteristics | High thermal and oxidative stability, potentially high viscosity. | Forms a stable Solid Electrolyte Interphase (SEI) on graphite anodes. | Good low-temperature performance, but can co-intercalate into graphite. | Low viscosity, improves conductivity of mixtures. |
Note: The values for this compound are estimations based on the properties of sulfolane and related compounds. Experimental verification is required for precise data.
Experimental Protocols
To ensure accurate and reproducible benchmarking of electrolyte performance, standardized experimental protocols are essential. The following sections detail the methodologies for key performance metrics.
Ionic Conductivity Measurement
Objective: To determine the ability of the electrolyte to conduct lithium ions.
Methodology: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: A two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known geometry is assembled in an argon-filled glovebox to prevent moisture contamination.
-
Electrolyte Filling: The cell is filled with the electrolyte to be tested (e.g., 1M LiPF₆ in the desired solvent or solvent mixture).
-
Temperature Control: The cell is placed in a temperature-controlled chamber and allowed to thermally equilibrate at the desired temperature (e.g., 25°C).
-
EIS Measurement: An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz). The impedance response of the cell is recorded.
-
Data Analysis: The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.
Electrochemical Stability Window Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
-
Cell Assembly: A three-electrode cell is assembled in a glovebox, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).
-
Electrolyte Filling: The cell is filled with the test electrolyte.
-
Voltammetry Scan: The potential of the working electrode is swept linearly from the open-circuit voltage (OCV) to a high potential (anodic scan) and a low potential (cathodic scan) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The electrochemical stability window is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction.
Battery Cycling Performance
Objective: To evaluate the long-term stability and efficiency of the electrolyte in a full battery cell.
Methodology: Galvanostatic Cycling
-
Cell Assembly: A coin cell or other suitable battery format is assembled with a specific anode (e.g., graphite) and cathode (e.g., LiCoO₂) and the test electrolyte.
-
Formation Cycles: The cell undergoes a few initial cycles at a low current rate (e.g., C/20) to form a stable Solid Electrolyte Interphase (SEI) on the anode.
-
Galvanostatic Cycling: The cell is repeatedly charged and discharged at a constant current (e.g., C/10 or C/5) between defined voltage limits (e.g., 3.0 V to 4.2 V for a graphite/LiCoO₂ cell).
-
Data Acquisition: The discharge capacity, charge capacity, and coulombic efficiency (discharge capacity / charge capacity) are recorded for each cycle.
-
Performance Evaluation: The cycling performance is assessed by analyzing the capacity retention (the percentage of the initial capacity retained after a certain number of cycles) and the stability of the coulombic efficiency.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical workflow for comparing the performance of this compound with other electrolyte solvents.
Caption: Logical workflow for benchmarking battery electrolyte solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1M LiPF6 in DMC:EC 1:1 (vol.) [solvionic.com]
- 3. wasatchmolecular.com [wasatchmolecular.com]
- 4. Lithium cycling in sulfolane-based electrolytes (Conference) | OSTI.GOV [osti.gov]
- 5. Dual‐Interphase‐Stabilizing Sulfolane‐Based Electrolytes for High‐Voltage and High‐Safety Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 1003-78-7 [chemicalbook.com]
- 9. This compound | 1003-78-7 | Benchchem [benchchem.com]
A Comparative Guide to 2,4-Dimethylsulfolane and Other Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Efficacy and Properties
In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate reaction efficiency, yield, and purity. Polar aprotic solvents are particularly vital for reactions involving strong bases and nucleophiles. This guide provides a detailed comparison of 2,4-Dimethylsulfolane with its parent compound, Sulfolane, and other commonly used polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
Physicochemical Properties: A Quantitative Comparison
The fundamental properties of a solvent determine its behavior in a reaction system. The table below summarizes key physicochemical data for this compound and its alternatives, allowing for a direct comparison.
| Property | This compound | Sulfolane | DMSO | DMF | NMP |
| CAS Number | 1003-78-7[1][2] | 126-33-0[3] | 67-68-5 | 68-12-2[4] | 872-50-4[5] |
| Molecular Weight ( g/mol ) | 148.23[1][2] | 120.17[3][6] | 78.13[7] | 73.09[4][8] | 99.13[5][9] |
| Melting Point (°C) | -3 | 27.5[6][10] | 18.5[7] | -61[11] | -24[5][9] |
| Boiling Point (°C) | 280–281 | 285[6][10] | 189[7][12] | 153[8][11] | 202–204[5][9] |
| Density (g/cm³ @ 25°C) | 1.136 | 1.261[6] | 1.100 | 0.945 | 1.028[5][9] |
| Viscosity (mPa·s @ 25°C) | Data not available | 10.2 (@ 30°C) | 2.14 | 0.802[8] | 1.66[13] |
| Dielectric Constant (@ 25°C) | Data not available | 43.4[14][15] | 47.2 | 36.7[8] | 32.2[13] |
| Dipole Moment (Debye) | Data not available | 4.7[14][15] | 3.96 | 3.82 | 4.09 |
Efficacy and Performance Analysis
This compound and Sulfolane:
As a derivative of Sulfolane, this compound shares many of its beneficial properties, including high thermal stability and polarity, making it suitable for a wide range of chemical transformations.[15][16] The sulfone group is adept at solvating cations, which enhances the reactivity of corresponding anions in solution—a hallmark of effective polar aprotic solvents.[14][15]
The key distinctions for this compound arise from the two methyl groups on its carbon ring:
-
Lower Melting Point: The most significant advantage is its substantially lower melting point (-3 °C) compared to Sulfolane (27.5 °C).[6][10] This allows it to be used as a liquid solvent at or below room temperature without the need for heating, which is a major operational drawback for pure Sulfolane.[17]
-
Modified Solubility: The addition of methyl groups increases the lipophilicity of the molecule. This can alter its solubility profile, potentially making it a better solvent for less polar reactants compared to its parent compound.
-
Steric Influence: The steric bulk of the methyl groups may influence the solvation sphere around a cation, potentially offering a nuanced modulation of anionic reactivity compared to unsubstituted Sulfolane.[16]
Sulfolane and its derivatives are often considered "greener" and safer alternatives to solvents like NMP and DMF, primarily due to their very low rate of skin penetration.[14][15] This minimizes the risk of transferring dissolved toxic substances through the skin.[14] They are utilized in various industrial applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals, as well as in liquid-liquid and vapor-liquid extraction processes.[16][18][19]
DMSO, DMF, and NMP:
-
DMSO (Dimethyl Sulfoxide) is a highly polar solvent with a strong ability to dissolve a wide range of polar and nonpolar compounds.[12] Its high boiling point can be advantageous for high-temperature reactions, but it can also make its removal difficult.[12] While versatile, DMSO can decompose near its boiling point and react explosively with certain reagents like acyl chlorides.[12][20]
-
DMF (N,N-Dimethylformamide) is known as a "universal solvent" due to its high dielectric constant and miscibility with water and most organic solvents.[8][21] It is widely used in organic synthesis, particularly for reactions requiring high solvency power.[8] However, DMF is associated with significant health risks, including links to cancer and birth defects, which has prompted a search for safer alternatives.[22]
-
NMP (N-Methyl-2-pyrrolidone) also possesses good solvency for a wide range of materials and is used extensively in the petrochemical and plastics industries.[5][23] Like DMF, NMP faces scrutiny due to its reproductive toxicity.[23] It is a stable, powerful polar solvent but can be hydrolyzed in the presence of strong acids or bases.[24]
Experimental Protocols: A General Methodology for Solvent Efficacy Comparison
To objectively evaluate the efficacy of this compound against other solvents for a specific chemical transformation (e.g., a nucleophilic substitution reaction), the following experimental protocol can be employed.
Objective: To determine the optimal solvent by comparing reaction yield, reaction rate, and product purity.
Materials:
-
Reactants (e.g., an alkyl halide and a nucleophile)
-
Internal standard for chromatographic analysis
-
Solvents to be tested: this compound, Sulfolane (pre-heated if necessary), DMSO, DMF, NMP
-
Anhydrous conditions (if required)
-
Standard laboratory glassware and equipment (magnetic stirrers, heating mantles, condensers)
-
Analytical instrumentation (e.g., GC-MS or HPLC)
Procedure:
-
Solubility Test:
-
At room temperature, assess the solubility of the starting materials in each of the five solvents.
-
Record qualitative observations (e.g., fully soluble, partially soluble, insoluble) to ensure a homogeneous reaction mixture is possible.
-
-
Small-Scale Reaction Trials:
-
Set up five identical reaction flasks, one for each solvent.
-
Charge each flask with the same molar quantities of reactants and an internal standard under a controlled atmosphere (e.g., nitrogen) if necessary.
-
Add an equal volume of the respective solvent to each flask.
-
Stir all reactions at the same temperature (e.g., 80 °C) and for the same duration.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully extract a small aliquot from each reaction mixture.
-
Quench the aliquot immediately (e.g., with cooled, dilute acid or base).
-
Prepare the sample for analysis by diluting it with a suitable solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the prepared samples using GC-MS or HPLC.
-
Quantify the consumption of starting material and the formation of the desired product relative to the internal standard.
-
Plot the concentration of the product versus time for each solvent to determine the reaction rate.
-
After the final time point, calculate the final percentage yield for each reaction.
-
Assess the product purity by identifying any byproducts formed in the different solvent systems.
-
-
Evaluation:
-
Compare the results from all five solvents based on:
-
Reaction Rate: Which solvent facilitated the fastest conversion to the product?
-
Final Yield: Which solvent provided the highest yield of the desired product?
-
Purity: Which solvent resulted in the cleanest reaction profile with the fewest byproducts?
-
-
Visualizations
Caption: Experimental workflow for comparing solvent efficacy.
Caption: Key feature comparison of polar aprotic solvents.
References
- 1. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. N-METHYL-2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]
- 6. Sulfolane - Sciencemadness Wiki [sciencemadness.org]
- 7. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 8. kianresin.com [kianresin.com]
- 9. chembk.com [chembk.com]
- 10. Sulfolane - Wikipedia [en.wikipedia.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. pt.tnjchem.com [pt.tnjchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Is sulfolane a green solvent?_Chemicalbook [chemicalbook.com]
- 16. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. gchemglobal.com [gchemglobal.com]
- 21. DIMETHYLFORMAMIDE - Ataman Kimya [atamanchemicals.com]
- 22. Dimethylformamide - Sciencemadness Wiki [sciencemadness.org]
- 23. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]
- 24. NMP Functional Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
A comparative study on the environmental impact of sulfolane and its derivatives
This guide provides a comparative analysis of the environmental impact of sulfolane and its derivatives, tailored for researchers, scientists, and drug development professionals. The content is based on available experimental data and aims to present an objective overview of their performance and potential environmental risks.
Executive Summary
Sulfolane, a versatile industrial solvent, is characterized by its high polarity, thermal stability, and miscibility with water.[1][2] While essential in various industrial processes, its high water solubility raises concerns about groundwater contamination.[1][3] This guide compares the environmental footprint of sulfolane with some of its derivatives, namely 3-methylsulfolane, 2,4-dimethylsulfolane, and 3-hydroxysulfolane. The available data, although more comprehensive for sulfolane, suggests that its derivatives may exhibit higher toxicity and potentially greater persistence in the environment.
Physicochemical Properties
The environmental fate and transport of a chemical are heavily influenced by its physical and chemical properties. A comparison of these properties for sulfolane and its derivatives is crucial for understanding their potential environmental distribution.
| Property | Sulfolane | 3-Methylsulfolane | This compound | 3-Hydroxysulfolane | Source(s) |
| Molecular Formula | C4H8O2S | C5H10O2S | C6H12O2S | C4H8O3S | [2][4][5] |
| Molecular Weight ( g/mol ) | 120.17 | 134.20 | 148.23 | 136.17 | [2][4][5] |
| Boiling Point (°C) | 285 | 233 (at 760 mmHg) | 281 | Not Available | [6][7][8] |
| Water Solubility | Miscible | Not Available | Not Available | Not Available | [1][2] |
| Log Kow (Octanol-Water Partition Coefficient) | -0.85 | 0.5 | Not Available | -0.9 | [4][9] |
Note: Data for the derivatives is limited. The Log Kow values suggest that while sulfolane and 3-hydroxysulfolane are highly hydrophilic, 3-methylsulfolane is slightly more lipophilic.
Environmental Fate and Biodegradation
The persistence of a compound in the environment is largely determined by its biodegradability. Extensive research has been conducted on the biodegradation of sulfolane, while data for its derivatives is sparse.
Sulfolane Biodegradation
Aerobic biodegradation is the primary mechanism for the natural attenuation of sulfolane in the environment.[6] Several studies have shown that various microbial communities can degrade sulfolane, particularly in the presence of sufficient oxygen and nutrients (nitrogen and phosphorus).[6][10] The biodegradation rate of sulfolane is influenced by several factors, including temperature, pH, and the presence of co-contaminants.[6] Under anaerobic conditions, the biodegradation of sulfolane is generally considered to be negligible.[11]
Table 2: Factors Affecting Aerobic Biodegradation of Sulfolane
| Factor | Effect on Biodegradation Rate | Experimental Observations | Source(s) |
| Oxygen | Essential for significant degradation | Significantly higher removal rates in the presence of dissolved oxygen (≥1 mg/L).[6] | [6] |
| Nutrients (N, P) | Generally enhances degradation | Addition of nitrogen and phosphorus has been shown to stimulate biodegradation rates.[6][11] | [6][11] |
| Temperature | Rate increases with temperature (up to a point) | Degradation rate can double with an increase from 8°C to 26-28°C.[6] | [6] |
| Co-contaminants | Can inhibit or have no significant effect | Hydrocarbon co-contamination can retard biodegradation rates.[11] | [11] |
Biodegradation of Sulfolane Derivatives
Limited research is available on the biodegradation of sulfolane derivatives. One study investigated the ability of a sulfolane-degrading bacterial isolate, Variovorax sp., to grow on 3-methylsulfolane, this compound, and 3-hydroxysulfolane as sole carbon sources. The study found that none of these derivatives could support the growth of the bacterium, suggesting they may be more resistant to biodegradation than sulfolane by this particular metabolic pathway.[12]
Proposed Biodegradation Pathway for Sulfolane
While the complete metabolic pathway for sulfolane is still under investigation, a proposed aerobic degradation pathway involves the initial oxidation of the sulfolane ring.
Ecotoxicity
The toxicity of sulfolane and its derivatives to various organisms is a key factor in assessing their environmental risk.
Sulfolane Ecotoxicity
Sulfolane exhibits moderate acute toxicity to mammals.[13][14] Studies on aquatic organisms have shown a range of sensitivities.
Table 3: Acute Ecotoxicity of Sulfolane
| Organism | Endpoint | Value | Source(s) |
| Rat (oral) | LD50 | 1.9 - 2.5 g/kg | [13] |
| Guinea Pig (oral) | LD50 | 0.6 - 1.5 g/kg | [13] |
| Fathead Minnow (Pimephales promelas) | 96h LC50 | >100 mg/L | [15] |
| Water Flea (Daphnia magna) | 48h EC50 | >100 mg/L | [15] |
| Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | >100 mg/L | [15] |
Ecotoxicity of Sulfolane Derivatives
Specific ecotoxicity data for sulfolane derivatives are scarce. However, available safety data provides some indication of their potential hazards.
Table 4: Hazard Classification of Sulfolane and its Derivatives
| Compound | GHS Hazard Statement(s) | Source(s) |
| Sulfolane | H361 (Suspected of damaging fertility or the unborn child) | [16] |
| 3-Methylsulfolane | H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure) | [4][12] |
| This compound | H301 (Toxic if swallowed) | [5][17] |
| 3-Hydroxysulfolane | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9] |
Based on the GHS classifications, the investigated sulfolane derivatives appear to have a higher acute oral toxicity than sulfolane itself.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of common protocols used in the assessment of sulfolane's environmental impact.
Sulfolane Biodegradation Assessment (Respirometry)
Objective: To determine the aerobic biodegradability of sulfolane by measuring oxygen consumption.
Methodology:
-
Inoculum: Activated sludge from a municipal wastewater treatment plant is commonly used as the microbial inoculum.[9]
-
Respirometer Setup: An electrolytic respirometer is set up with a defined volume of mineral medium, the inoculum, and the test substance (sulfolane) as the sole carbon source.[9]
-
Measurement: The consumption of oxygen by the microorganisms is measured over time. The amount of oxygen consumed is proportional to the amount of substrate biodegraded.[9][18]
-
Data Analysis: The extent of biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) and is plotted against time.
Aquatic Toxicity Testing (Vibrio fischeri)
Objective: To assess the acute toxicity of a substance to the luminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri).[2][19]
Methodology:
-
Test Organism: Freeze-dried cultures of Aliivibrio fischeri are rehydrated before the test.[2]
-
Sample Preparation: A dilution series of the test substance (sulfolane or its derivatives) is prepared in a suitable diluent (e.g., saline water).[2]
-
Exposure: The bacterial suspension is exposed to the different concentrations of the test substance for a specific period (e.g., 5, 15, and 30 minutes).[2][20]
-
Measurement: The luminescence of the bacterial suspension is measured using a luminometer. A decrease in luminescence compared to a control indicates a toxic effect.[2]
-
Data Analysis: The concentration that causes a 50% reduction in luminescence (EC50) is calculated.[2]
Chemical Analysis (GC-MS)
Objective: To quantify the concentration of sulfolane and its derivatives in environmental samples (water, soil).
Methodology:
-
Sample Preparation:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is commonly used for analysis.[3][13]
-
Separation and Detection: The extracted compounds are separated on a GC column and detected by the mass spectrometer based on their mass-to-charge ratio.[13]
-
Quantification: The concentration of the target compounds is determined by comparing their peak areas to those of known standards.[13]
Conclusion
Based on the currently available data, sulfolane presents a notable environmental concern due to its high water solubility and potential for groundwater contamination. While it is biodegradable under aerobic conditions, its persistence can be significant in anoxic environments.
The limited data on sulfolane derivatives (3-methylsulfolane, this compound, and 3-hydroxysulfolane) suggests they may pose a greater environmental risk than the parent compound. Their apparent resistance to biodegradation by sulfolane-degrading microorganisms and their higher acute toxicity, as indicated by GHS classifications, warrant further investigation.
To conduct a more comprehensive comparative assessment, future research should focus on:
-
Determining the aerobic and anaerobic biodegradation rates of sulfolane derivatives.
-
Conducting detailed ecotoxicity studies on a range of aquatic and terrestrial organisms for these derivatives.
-
Investigating the environmental fate and transport of sulfolane derivatives, including their potential to form persistent degradation products.
This guide highlights the current state of knowledge and underscores the critical need for more extensive research into the environmental impact of sulfolane derivatives to ensure their safe and sustainable use.
References
- 1. dec.alaska.gov [dec.alaska.gov]
- 2. biotoxicity.com [biotoxicity.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Methylsulfolane | C5H10O2S | CID 79119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. This compound | 1003-78-7 | Benchchem [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eeer.org [eeer.org]
- 11. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. dec.alaska.gov [dec.alaska.gov]
- 15. ccme.ca [ccme.ca]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Respirometric and titrimetric techniques for monitoring aerobic biodegradation of surfactant : University of Southern Queensland Repository [research.usq.edu.au]
- 19. biotoxicity.com [biotoxicity.com]
- 20. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
The Impact of Supplier Variability on Experiments Utilizing 2,4-Dimethylsulfolane: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The purity and consistency of chemical reagents are critical factors that can significantly influence reaction kinetics, product yield, and overall experimental outcomes. This guide explores the potential for variability in 2,4-Dimethylsulfolane obtained from different suppliers and provides a framework for assessing its impact on experimental reproducibility.
While this compound is a versatile aprotic polar solvent employed in various chemical syntheses and analytical applications, its purity can vary between suppliers and even between different batches from the same supplier. These variations, often stemming from different manufacturing processes and purification methods, can introduce impurities that may have unintended catalytic or inhibitory effects on a chemical reaction.
Understanding Potential Impurities
The synthesis of this compound can introduce several potential impurities that may affect experimental outcomes. The most common synthesis route involves the catalytic hydrogenation of 2,4-dimethyl-3-sulfolene. Potential impurities arising from this process can include:
-
Unreacted Starting Materials: Residual 2,4-dimethyl-3-sulfolene.
-
Byproducts of Hydrogenation: Isomers and other partially or over-hydrogenated sulfolane derivatives.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., nickel, palladium).
-
Degradation Products: Acidic byproducts formed during synthesis or storage.
-
Water Content: Varying levels of residual water.
The presence and concentration of these impurities can significantly alter the physicochemical properties of the solvent, leading to inconsistencies in experimental results.
A Framework for Comparative Evaluation
Given the lack of publicly available direct comparative studies on this compound from different suppliers, it is recommended that researchers establish their own internal validation protocols. This proactive approach can help identify a reliable supplier and ensure long-term experimental consistency.
Experimental Workflow for Supplier Validation
The following workflow outlines a systematic approach to comparing this compound from various suppliers.
Caption: Experimental workflow for comparing this compound from different suppliers.
Data Presentation: A Hypothetical Comparison
To illustrate the output of such a validation study, the following tables present hypothetical data from a comparative analysis of this compound from three different suppliers.
Table 1: Analytical Characterization of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (GC-MS, %) | 99.5 | 98.9 | 99.8 |
| Water Content (ppm) | 150 | 450 | 80 |
| Major Impurity 1 (%) | 0.2 (Unidentified) | 0.5 (Isomer X) | 0.1 (Unidentified) |
| Major Impurity 2 (%) | 0.1 (Sulfolene) | 0.3 (Unidentified) | < 0.05 |
| Appearance | Clear, Colorless | Clear, Colorless | Clear, Colorless |
Table 2: Performance in a Model Suzuki Coupling Reaction
| Parameter | Supplier A | Supplier B | Supplier C |
| Reaction Time (hours) | 4 | 6 | 3.5 |
| Product Yield (%) | 92 | 85 | 95 |
| Product Purity (HPLC, %) | 98.5 | 96.0 | 99.2 |
| Reproducibility (RSD, n=3) | 1.5% | 4.2% | 0.8% |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Purity and Impurity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of this compound and identify any volatile impurities.
-
Instrumentation: A standard GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Sample Preparation: Dilute a small, accurately weighed sample of this compound in a high-purity solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Integrate the peak areas to determine the relative percentage of each component. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Water Content Determination by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the this compound samples.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a sample of this compound and inject it directly into the titration cell.
-
Procedure: Follow the instrument manufacturer's instructions for titration. Perform multiple measurements for each sample to ensure accuracy.
Performance Evaluation in a Model Reaction (e.g., Suzuki Coupling)
-
Objective: To assess the impact of the solvent from different suppliers on the outcome of a standard, sensitive chemical reaction.
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, boronic acid, palladium catalyst, and base.
-
Add a precisely measured volume of this compound from one of the suppliers.
-
Heat the reaction mixture to the desired temperature and monitor its progress over time using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Analysis:
-
Once the reaction is complete, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the product using column chromatography.
-
Determine the yield and purity of the final product using techniques such as NMR, HPLC, and mass spectrometry.
-
-
Reproducibility: Repeat the experiment at least three times for each supplier to assess the reproducibility of the results.
Conclusion and Recommendations
The quality of this compound can have a profound impact on the reproducibility and success of chemical experiments. While suppliers may provide a certificate of analysis, the specific impurities and their concentrations can vary. For critical applications in research and drug development, it is highly recommended to:
-
Conduct in-house validation: Perform analytical and performance-based comparisons of this compound from different suppliers before committing to a large-scale purchase.
-
Request detailed analytical information: Ask potential suppliers for more detailed information on their quality control procedures and typical impurity profiles.
-
Maintain a single, qualified supplier for a given project: Once a suitable supplier has been identified, strive to use their product consistently throughout the duration of a project to minimize variability.
-
Perform batch-to-batch testing: For long-term projects, consider performing a quick quality control check on new batches of solvent to ensure consistency.
By implementing these measures, researchers can mitigate the risks associated with solvent variability and enhance the reliability and reproducibility of their experimental findings.
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dimethylsulfolane: A Procedural Guide
The proper disposal of 2,4-Dimethylsulfolane is a critical component of laboratory safety and environmental responsibility. As a compound that may cause eye, skin, and respiratory irritation, and with toxicological properties that have not been fully investigated, adherence to strict disposal protocols is paramount to protect personnel and the environment.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected for integrity before use.[2][3]
-
Protective Clothing: A lab coat or fire/flame-resistant and impervious clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, a self-contained breathing apparatus (SCBA) should be used.[2]
Handling and Storage Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2][4]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][2]
-
Facilities where this chemical is handled should be equipped with an eyewash station and a safety shower.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.
| Property | Value | Source |
| Molecular Weight | 148.23 g/mol | [3] |
| Boiling Point | 281°C (lit.) | [2] |
| Melting Point | -3°C (lit.) | [2] |
| Flash Point | 138-145°C | [1][3] |
| Oral LD50 (Mouse) | 140 mg/kg | [1][3] |
| Oral LD50 (Rabbit) | 115 mg/kg | [1] |
| GHS Hazard Statement | H301: Toxic if swallowed | [2][5] |
Operational Protocol for Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1][2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like sawdust.
-
Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools for collection.[2]
-
Package for Disposal: Place the absorbed material and any contaminated items into a suitable, labeled, and closed container for disposal.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly after cleanup.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators are responsible for correctly classifying waste.[1]
Step-by-Step Disposal Guide:
-
Waste Identification: Identify the waste as this compound. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.
-
The container should be in good condition and compatible with the chemical.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling, depending on local regulations.[2]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Dimethylsulfolane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,4-Dimethylsulfolane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,4-Dimethyltetrahydrothiophene 1,1-dioxide, Tetrahydro-2,4-dimethylthiophene 1,1-dioxide[1] |
| CAS Number | 1003-78-7[1] |
| Molecular Formula | C6H12O2S[1] |
| Molecular Weight | 148.22 g/mol [1] |
| Appearance | Colorless to yellow or clear light brown liquid[1][2] |
| Boiling Point | 280-281 °C (with some decomposition)[1] |
| Melting Point | -3 °C[3] |
| Density | 1.136 g/mL at 25 °C[3] |
| Flash Point | 138-145 °C[2] |
| Solubility | Limited miscibility with water. Miscible with lower aromatic hydrocarbons.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[2] The toxicological properties of this substance have not been fully investigated.[2] Therefore, strict adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash hazards. |
| Skin Protection | Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] While specific breakthrough times for this compound are not available, Butyl or Nitrile rubber gloves are recommended for handling similar organic sulfoxides like DMSO. Always inspect gloves for degradation and replace them immediately if contamination is suspected. It is crucial to consult the glove manufacturer's chemical resistance guide. |
| Lab Coat/Clothing: Wear a fully buttoned lab coat. For larger quantities or splash risks, consider a chemical-resistant apron or suit. Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood. If airborne concentrations are expected to exceed exposure limits, or for spill cleanup, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4] Respirator use must comply with OSHA's 29 CFR 1910.134.[2] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
General Handling and Dispensing Protocol:
-
Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed and a designated work area within a chemical fume hood is prepared. An appropriate spill kit should be readily accessible.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above.
-
Transport: When moving the chemical, use a sealed, properly labeled container within a secondary, shatterproof container.
-
Dispensing: All dispensing and handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure. Use caution to avoid splashes.
-
Post-Handling: After use, tightly close the container and store it in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2]
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly after handling.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
Disposal Plan
Waste Characterization and Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Segregate waste streams to avoid mixing with incompatible materials.
-
Collect waste in a dedicated, properly labeled, and sealed container. The label should include "Hazardous Waste" and the chemical name.
Disposal Procedure:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container. Do not pour down the drain.
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, sealed hazardous waste container.
-
Empty Containers: "Empty" containers may retain chemical residue and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Consult EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific guidelines for waste pickup and disposal. Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[2]
Spill Cleanup:
-
Small Spills: For small spills within a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[2] Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
